Germacradienol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(1R,2E,4S,7E)-4,8-dimethylcyclodeca-2,7-dien-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,11,13-14,16H,5,7-8,10H2,1-4H3/b11-9+,12-6+/t13-,14+/m0/s1 |
InChI Key |
ZVZPKUXZGROCDB-IFRRKGDKSA-N |
SMILES |
CC1CCC=C(CCC(C=C1)C(C)(C)O)C |
Isomeric SMILES |
C[C@H]\1CC/C=C(/CC[C@H](/C=C1)C(C)(C)O)\C |
Canonical SMILES |
CC1CCC=C(CCC(C=C1)C(C)(C)O)C |
Synonyms |
germacradienol |
Origin of Product |
United States |
Foundational & Exploratory
The Isolation and Discovery of Germacradienol in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of Germacradienol, a key sesquiterpenoid produced by various Streptomyces species. This document details the biosynthetic pathway, experimental protocols for its extraction and analysis, and a summary of its known biological activities.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.[1][2] Among the vast chemical repertoire of these soil-dwelling microorganisms are terpenoids, a large and structurally diverse class of natural products.[3][4] this compound, a sesquiterpene alcohol, has been identified as a crucial intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy aroma of soil.[5][6] While initially studied for its role as a geosmin precursor, recent research has unveiled the intrinsic biological activities of this compound, highlighting its potential as a bioactive molecule.[7]
This guide serves as a technical resource for researchers interested in the study of this compound, providing detailed methodologies and consolidated data to facilitate further investigation into its biosynthesis, chemical properties, and therapeutic potential.
Biosynthesis of this compound in Streptomyces
This compound is synthesized from farnesyl diphosphate (FPP), a common precursor for all sesquiterpenoids. The key enzymatic step is catalyzed by a bifunctional enzyme known as this compound/geosmin synthase.[5] In Streptomyces coelicolor and Streptomyces avermitilis, this enzyme is encoded by the geoA gene (e.g., SCO6073 in S. coelicolor).[3][5][8]
The N-terminal domain of this synthase catalyzes the Mg2+-dependent cyclization of FPP to form (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol (this compound).[1][3] The C-terminal domain is then responsible for the subsequent conversion of this compound to geosmin.[9] The formation of this compound is considered the committed step in geosmin biosynthesis.[1][3]
Experimental Protocols
This section outlines the key experimental procedures for the isolation, identification, and characterization of this compound from Streptomyces.
Isolation of Streptomyces from Soil
A modified integrated approach can be employed for the enhanced isolation of Streptomyces from diverse soil habitats.[10]
-
Sample Collection: Collect soil samples from a depth of 0–20 cm.
-
Pre-treatment: Air-dry the soil samples, crush them, and pretreat with calcium carbonate.
-
Enrichment: Incubate the pre-treated soil on a rotary shaker to enrich for Streptomyces.
-
Serial Dilution and Plating: Perform a standard serial dilution of the soil samples and plate onto Starch Casein Agar (SCA) supplemented with nystatin (50 μg/ml) and ampicillin (5 μg/ml) to inhibit fungal and bacterial growth, respectively.[10]
-
Incubation: Incubate the plates at 28–30°C for 7 days.[10]
-
Colony Selection: Isolate distinct colonies exhibiting the characteristic morphology of Streptomyces for further characterization.
Fermentation and Extraction of this compound
The following protocol is a general procedure for the fermentation of Streptomyces and extraction of secondary metabolites, including this compound.
-
Inoculum Preparation: Inoculate a suitable liquid medium, such as Tryptone Soya Broth, with spores of the selected Streptomyces strain.[11]
-
Fermentation: Incubate the culture at 30°C for 7 days in a shaker.[11][12]
-
Harvesting: Separate the mycelium from the culture broth by centrifugation.
-
Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. For intracellular metabolites, the mycelium can be lyophilized and extracted with acetone.[13]
-
Concentration: Concentrate the organic extract using a rotary evaporator to obtain the crude extract.
Purification and Identification
-
Chromatography: Purify the crude extract using chromatographic techniques. Thin Layer Chromatography (TLC) can be used for initial separation and visualization.[11][12] Column chromatography is suitable for large-scale purification.
-
GC-MS Analysis: Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound based on its retention time and mass spectrum.[8]
-
NMR Spectroscopy: For structural elucidation of a purified compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The 1H and 13C NMR data for this compound have been well-characterized.[4]
Quantitative Data
Enzyme Kinetics of this compound Synthase
The kinetic parameters of the this compound synthase from Streptomyces coelicolor have been determined for the conversion of farnesyl diphosphate.[1][3]
| Enzyme Source | kcat (s-1) | Km for FPP (nM) | Reference |
| Full-length SC9B1.20 protein | 6.2 ± 0.5 x 10-3 | 62 ± 8 | [1][3] |
| N-terminal domain of SC9B1.20 | 3.2 ± 0.4 x 10-3 | 115 ± 14 | [1][3] |
Bioactivity of this compound
This compound has demonstrated notable antimicrobial and cytotoxic activities.[7]
Table 2: Antimicrobial Activity of this compound
| Test Organism | MIC (μg/mL) | Reference |
| Bacillus subtilis | 12.5 | [7] |
| Staphylococcus aureus | 12.5 | [7] |
| Escherichia coli | 25.0 | [7] |
| Candida albicans | 12.5 | [7] |
Table 3: Cytotoxic Activity of this compound
| Human Cancer Cell Line | IC50 (μM) | Reference |
| A549 (Lung) | 21.0 | [7] |
| HCT116 (Colon) | 35.5 | [7] |
| MCF-7 (Breast) | 83.5 | [7] |
| HeLa (Cervical) | 42.0 | [7] |
| HepG2 (Liver) | 55.0 | [7] |
| K562 (Leukemia) | 28.5 | [7] |
| U87 (Glioblastoma) | 61.5 | [7] |
| PC-3 (Prostate) | 72.0 | [7] |
| SK-OV-3 (Ovarian) | 48.0 | [7] |
Conclusion
This compound, a sesquiterpenoid from Streptomyces, represents a molecule of significant interest. Its role as a key intermediate in the biosynthesis of geosmin is well-established, and the enzymatic machinery responsible for its production has been characterized. Furthermore, the demonstrated antimicrobial and cytotoxic activities of this compound open avenues for its exploration as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the biological and chemical properties of this fascinating natural product. Future research may focus on optimizing its production through metabolic engineering of Streptomyces or heterologous expression systems, as well as exploring its mechanism of action in various biological systems.
References
- 1. pnas.org [pnas.org]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geosmin biosynthesis in Streptomyces avermitilis. Molecular cloning, expression, and mechanistic study of the this compound/geosmin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of this compound synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. banglajol.info [banglajol.info]
- 13. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Germacradienol Biosynthesis Pathway from Farnesyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of germacradienol from its precursor, farnesyl pyrophosphate (FPP). It delves into the enzymatic reactions, quantitative kinetic data, and detailed experimental protocols relevant to the study of this pathway. This information is critical for researchers in natural product synthesis, enzymology, and drug development who are interested in leveraging this pathway for various applications.
Introduction to this compound Biosynthesis
This compound is a sesquiterpenoid alcohol that serves as a key intermediate in the biosynthesis of various natural products, most notably the earthy-smelling compound geosmin.[1] The biosynthesis of this compound from the central isoprenoid pathway intermediate, farnesyl pyrophosphate (FPP), is a critical step catalyzed by the enzyme this compound synthase.[1][2] This conversion represents a branch point in terpene metabolism and is of significant interest for understanding the diversification of terpenoid structures in nature.
The primary enzyme responsible for this conversion is This compound synthase (EC 4.2.3.22), a type of terpene cyclase.[2][3] In many bacteria, such as Streptomyces coelicolor, this synthase is a bifunctional enzyme that not only catalyzes the formation of this compound from FPP but also its subsequent conversion to geosmin.[4][5] However, in some fungi like Aspergillus ustus, a monofunctional this compound synthase has been identified that only produces this compound.[6]
The reaction involves the Mg²⁺-dependent ionization of FPP, followed by a complex cyclization cascade to form the 10-membered germacradienyl cation intermediate.[3][7] This intermediate is then captured by a water molecule to yield (1E,4S,5E,7R)-germacra-1(10),5-dien-11-ol, also known as this compound.[2][7]
Quantitative Enzyme Kinetics
The kinetic parameters of this compound synthase from Streptomyces coelicolor have been characterized, providing valuable insights into the enzyme's efficiency. The full-length enzyme and its isolated N-terminal domain, which is responsible for the this compound synthesis, have been studied in detail.[8][9]
| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (nM) | Reference |
| Full-length this compound Synthase | Farnesyl Pyrophosphate | (6.2 ± 0.5) x 10⁻³ | 62 ± 8 | [8][9] |
| N-terminal Domain (366 amino acids) | Farnesyl Pyrophosphate | (3.2 ± 0.4) x 10⁻³ | 115 ± 14 | [8][9] |
Table 1: Steady-State Kinetic Parameters for Streptomyces coelicolor this compound Synthase. This table summarizes the catalytic efficiency (kcat) and substrate affinity (Km) of the full-length enzyme and its N-terminal domain for the substrate farnesyl pyrophosphate.
Experimental Protocols
The following protocols are based on established methods for the expression and assay of terpene synthases.[10][11]
This protocol describes the expression of recombinant this compound synthase in Escherichia coli.
-
Gene Amplification and Cloning: The gene encoding this compound synthase is amplified from the source organism's genomic DNA via Polymerase Chain Reaction (PCR). The amplified gene is then cloned into a suitable expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.
-
Transformation and Culture Growth: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of fresh medium.
-
Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance the production of soluble protein.
-
Cell Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication or high-pressure homogenization.
-
Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration) to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.
This protocol outlines the procedure for determining the activity of the purified this compound synthase.
-
Reaction Mixture Preparation: The standard reaction mixture (total volume of 100 µL) should contain the following components in a suitable buffer (e.g., 25 mM HEPES, pH 7.4):
-
Purified this compound synthase (40-50 µg)
-
Farnesyl pyrophosphate (FPP) as the substrate (e.g., 2 µM)
-
MgCl₂ (15 mM)
-
Dithiothreitol (DTT) (5 mM)
-
-
Reaction Incubation: The reaction is initiated by adding the enzyme to the mixture. The reaction is incubated at 30°C for 1 hour.
-
Product Extraction: After incubation, the reaction is stopped, and the volatile products are extracted. This can be achieved by adding an equal volume of an organic solvent (e.g., pentane or hexane), vortexing, and then separating the organic phase.
-
Product Analysis by GC-MS: The extracted organic phase is concentrated under a gentle stream of nitrogen and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced. The identity of the product is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound from FPP is a direct enzymatic conversion. The following diagrams illustrate the biochemical pathway and a typical experimental workflow for its study.
Caption: The enzymatic conversion of farnesyl pyrophosphate to this compound.
Caption: A typical experimental workflow for studying this compound synthase.
References
- 1. The discovery of this compound synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. EC 4.2.3.22 [iubmb.qmul.ac.uk]
- 4. Geosmin synthase - Wikipedia [en.wikipedia.org]
- 5. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of this compound to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HKU Scholars Hub: Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]
- 9. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Bifunctional Role of Germacradienol Synthase in Geosmin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Geosmin, the volatile organic compound responsible for the characteristic earthy scent of soil and a common cause of off-flavors in water and wine, is synthesized through a fascinating enzymatic pathway. Central to this process is a bifunctional enzyme, commonly referred to as geosmin synthase or germacradienol-geosmin synthase. This technical guide delves into the critical role of the this compound synthase domain within this enzyme, outlining the biochemical pathway, providing quantitative data from key studies, and detailing the experimental protocols used to elucidate its function.
The Bifunctional Nature of Geosmin Synthase
Contrary to initial hypotheses that envisioned a multi-enzyme pathway, the conversion of farnesyl diphosphate (FPP) to geosmin is catalyzed by a single, large protein of approximately 726 amino acids.[1][2] This enzyme possesses two distinct catalytic domains:
-
N-Terminal Domain (this compound Synthase): This domain is responsible for the initial cyclization of the linear precursor, farnesyl diphosphate (FPP), into a mixture of sesquiterpene alcohols, primarily this compound and its byproduct, germacrene D.[1][3][4]
-
C-Terminal Domain: This domain subsequently catalyzes the conversion of this compound into the final product, geosmin.[1][3][4]
Both the N- and C-terminal halves of the synthase contain aspartate-rich domains and an NSE amino acid motif, which are crucial for binding the necessary magnesium cofactor.[1] The absence of this cofactor results in a complete loss of catalytic activity.[1] Interestingly, the this compound intermediate is released from the N-terminal domain and then rebinds to the C-terminal domain for the final conversion, indicating that the two active sites function independently.[1][3]
The Biochemical Pathway of Geosmin Production
The synthesis of geosmin from FPP is a two-step process occurring within the same enzyme.
Step 1: Catalyzed by the N-Terminal this compound Synthase Domain
The N-terminal half of the enzyme initiates the process by converting FPP into this compound and germacrene D.[1][3] The proposed mechanism involves the ionization of FPP and a subsequent cyclization to form a germacradienyl cation intermediate.[3] This intermediate can then be partitioned to form either this compound or germacrene D.[3]
Step 2: Catalyzed by the C-Terminal Domain
The C-terminal domain then takes the this compound produced by the N-terminal domain and catalyzes its conversion to geosmin.[1][3] This reaction is thought to proceed through a proton-initiated cyclization and a retro-Prins-type fragmentation, which produces an octalin intermediate and acetone as a byproduct.[1] The octalin intermediate is then further converted to geosmin.[1]
Caption: Biosynthetic pathway of geosmin from FPP catalyzed by the bifunctional geosmin synthase.
Quantitative Data on Enzyme Activity and Product Distribution
Several studies have characterized the enzymatic activity of geosmin synthase from various organisms, particularly from the soil bacterium Streptomyces coelicolor. The following tables summarize the key quantitative findings.
| Enzyme Source | Substrate | kcat (s-1) | Km (nM) | Reference |
| S. coelicolor (Full-length) | FPP | 6.2 ± 0.5 x 10-3 | 62 ± 8 | [5] |
| S. coelicolor (N-terminal domain) | FPP | 3.2 ± 0.4 x 10-3 | 115 ± 14 | [5][6] |
Table 1: Kinetic Parameters of Geosmin Synthase.
| Enzyme | Product Distribution | Reference |
| S. coelicolor this compound/Germacrene D Synthase | This compound (74%), Germacrene D (10%), Geosmin (13%), Octalin (3%) | [7] |
| S. avermitilis GeoA | This compound (66%), Germacrene D (24%), Geosmin (8%), Octalin (2%) | [8] |
| Nostoc punctiforme (recombinant) | Geosmin (4%), this compound (78%), Germacrene D (8%), Octalin (1%), (E)-Nerolidol (9%) | [9] |
| Nostoc sp. (N-terminal domain) | This compound (94%), Germacrene D (6%) | [9] |
Table 2: Product Distribution from the Incubation of FPP with Geosmin Synthase.
Experimental Protocols
The elucidation of the role of this compound synthase in geosmin production has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Gene Cloning and Expression of Geosmin Synthase
A common workflow for obtaining functional geosmin synthase for in vitro studies is as follows:
Caption: A typical experimental workflow for the cloning, expression, and functional analysis of geosmin synthase.
Detailed Methodologies:
-
Gene Amplification: The gene encoding geosmin synthase (often denoted as geoA) is amplified from the genomic DNA of a geosmin-producing organism (e.g., Streptomyces coelicolor) using PCR.[6]
-
Cloning: The amplified gene is then ligated into an expression vector, such as pET for expression in Escherichia coli.[5]
-
Expression: The recombinant protein is expressed in E. coli, often at high levels.[5][6]
-
Purification: The expressed enzyme is purified from the cell lysate, typically using affinity chromatography.
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and product profile of the purified geosmin synthase.
Protocol:
-
Reaction Mixture: A typical assay mixture contains the purified enzyme, farnesyl diphosphate (FPP) as the substrate, and a buffer containing Mg2+, which is an essential cofactor.[7][8]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[5]
-
Quenching and Extraction: The reaction is stopped, and the volatile products are extracted using an organic solvent such as pentane.[5]
-
Analysis: The extracted products are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products (geosmin, this compound, germacrene D, etc.).[5][7]
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in catalysis.
Protocol:
-
Mutation Design: Specific amino acid residues within the N-terminal or C-terminal domains are targeted for mutation to alanine or other residues.[3][4]
-
Mutagenesis: The mutation is introduced into the expression vector containing the geosmin synthase gene using a site-directed mutagenesis kit.
-
Expression and Purification: The mutant protein is expressed and purified using the same methods as the wild-type enzyme.
-
Functional Analysis: The catalytic activity and product profile of the mutant enzyme are compared to the wild-type to assess the impact of the mutation.[3][4] For instance, a mutation in a catalytically essential serine in the N-terminal domain was shown to result in the production of an aberrant sesquiterpene, isolepidozene.[3][4]
Conclusion and Future Directions
The discovery of the bifunctional nature of geosmin synthase, with its distinct this compound synthase and geosmin-converting domains, has significantly advanced our understanding of the biosynthesis of this potent odorant. This knowledge has been instrumental in developing molecular tools for detecting geosmin-producing microorganisms in water supplies.[1][10]
Future research in this area could focus on:
-
Structural Biology: Obtaining high-resolution crystal structures of the full-length enzyme and its individual domains to better understand the catalytic mechanisms and substrate binding.
-
Enzyme Engineering: Modifying the enzyme to alter its product specificity or enhance its catalytic efficiency.
-
Inhibitor Development: Designing specific inhibitors of geosmin synthase could provide a means to control geosmin production in various environments, which is of significant interest to the water and beverage industries.
This technical guide provides a comprehensive overview of the pivotal role of the this compound synthase domain in the intricate process of geosmin biosynthesis. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals working to understand and mitigate the impacts of this globally significant natural product.
References
- 1. Geosmin synthase - Wikipedia [en.wikipedia.org]
- 2. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of this compound to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Geosmin biosynthesis. Streptomyces coelicolor this compound/germacrene D synthase converts farnesyl diphosphate to geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geosmin biosynthesis in Streptomyces avermitilis. Molecular cloning, expression, and mechanistic study of the this compound/geosmin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of the Gene Associated with Geosmin Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Biosynthesis of Germacradienol in Fungi and Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacradienol, a sesquiterpenoid alcohol, is a key intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1][2] While its role as a geosmin precursor is well-established, recent studies have begun to explore the independent biological activities of this compound, revealing potential antimicrobial and cytotoxic properties.[3] This technical guide provides an in-depth overview of the natural occurrence of this compound in fungi and bacteria, its biosynthetic pathways, quantitative data on its production, and detailed experimental protocols for its study.
Natural Occurrence and Biosynthesis
This compound has been identified in both prokaryotic and eukaryotic microorganisms. In bacteria, it is a well-documented product of several Streptomyces species, including S. coelicolor and S. avermitilis.[4][5] In these organisms, this compound is synthesized from farnesyl diphosphate (FPP) by the N-terminal domain of a bifunctional this compound/geosmin synthase.[6] The C-terminal domain of this enzyme then catalyzes the conversion of this compound to geosmin.[6]
More recently, a monofunctional this compound synthase (GdlS) has been identified in the ascomycetous fungus Aspergillus ustus.[2][7] This discovery has expanded the known natural sources of this compound to the fungal kingdom and suggests that fungi may produce this compound for purposes other than geosmin formation.[2][8] The biosynthesis of this compound is dependent on the availability of FPP, a central precursor in the terpenoid biosynthesis pathway, and requires Mg²⁺ as a cofactor for the synthase enzyme.[2][9]
Biosynthetic Pathway of this compound from Farnesyl Diphosphate (FPP)
References
- 1. Overview of fungal terpene synthases and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of microbial chassis for terpenoid discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of geosmin synthase from Streptomyces peucetius ATCC 27952 by deletion of doxorubicin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of bacterial terpenoids by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]
- 8. Heterologous protein expression in E. coli [protocols.io]
- 9. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Germacradienol: A Technical Guide to its Physical and Chemical Properties
Germacradienol is a sesquiterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [3][4] |
| Molecular Weight | 222.37 g/mol | [3][5] |
| IUPAC Name | 2-[(1R,2E,4S,7E)-4,8-dimethylcyclodeca-2,7-dien-1-yl]propan-2-ol | [3] |
| Synonyms | (1E,4S,5E,7R)-germacra-1(10),5-dien-11-ol, (4S, 7R)-germacra-1 (10)E, 5E-diene-11-ol | [3][6] |
| InChI | InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,11,13-14,16H,5,7-8,10H2,1-4H3/b11-9+,12-6+/t13-,14+/m0/s1 | [3] |
| InChIKey | ZVZPKUXZGROCDB-IFRRKGDKSA-N | [3] |
| Normal Boiling Point (Predicted) | 669.84 K | [5] |
| Enthalpy of Vaporization (Predicted) | 66.18 kJ/mol | [5] |
| Enthalpy of Fusion (Predicted) | 15.43 kJ/mol | [5] |
| Octanol/Water Partition Coefficient (logP, Predicted) | 4.086 | [5] |
| Water Solubility (log₁₀WS, Predicted) | -4.60 | [5] |
| Critical Temperature (Predicted) | Not Available | |
| Critical Pressure (Predicted) | 2096.50 kPa | [5] |
| Kovats Retention Index (Standard non-polar) | 1549, 1583 | [3][7] |
| Kovats Retention Index (Standard polar) | 2050, 2127 | [3][8] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Findings |
| ¹³C NMR | The signal at 72.16 ppm is consistent with the presence of a tertiary alcohol (non-olefinic quaternary carbon).[6] |
| GC-MS | The mass spectrum shows a molecular ion [M]⁺ at m/z = 222 and a base peak at m/z = 59.[9] |
Biological Activity
This compound has demonstrated a range of biological activities. It exhibits broad antimicrobial activities with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25.0 μg/mL.[10] Additionally, it has shown cytotoxic activities against nine human cancer cell lines, with IC₅₀ values ranging from 21.0 to 83.5 μM.[10] It is also recognized as a signaling molecule between fungi and their host plants in ectomycorrhiza.[1]
Experimental Protocols
Expression and Purification of this compound Synthase
The biosynthesis of this compound is catalyzed by the enzyme this compound synthase. The recombinant protein can be expressed and purified using the following protocol, based on methodologies for the enzyme from Streptomyces coelicolor.
-
Gene Amplification and Cloning : The gene encoding this compound synthase (e.g., SCO6073) is amplified from S. coelicolor A3(2) genomic DNA via PCR.[6][11] The amplified gene is then cloned into an expression vector, such as pET, and transformed into an E. coli expression host like BL21(DE3).[6][12]
-
Protein Expression : The E. coli culture is grown at 28–30°C and induced with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for approximately 6 hours.[6] A significant portion of the expressed protein may be found in insoluble inclusion bodies.[6]
-
Cell Lysis and Protein Solubilization : The cells are harvested by centrifugation and lysed. The inclusion bodies are collected and solubilized.[12]
-
Protein Refolding and Purification : The solubilized protein is refolded and purified to homogeneity, often using affinity chromatography (e.g., Ni-NTA agarose resin if His-tagged).[12][13]
Enzyme Assay for this compound Synthesis
The catalytic activity of the purified this compound synthase is assessed by monitoring the conversion of farnesyl diphosphate (FPP) to this compound.
-
Reaction Mixture : The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified enzyme, the substrate FPP, and a divalent cation cofactor, typically 5 mM MgCl₂.[6][13]
-
Incubation : The reaction mixture is incubated at 30-37°C for a defined period (e.g., 15-30 minutes).[9][13]
-
Reaction Termination and Extraction : The reaction is terminated, and the products are extracted using an organic solvent such as ethyl acetate or pentane.[9][13]
-
Kinetic Analysis : For determining steady-state kinetic parameters (k_cat and K_m), the reaction is performed with varying concentrations of FPP.[6] The full-length recombinant protein from S. coelicolor has a k_cat of 6.2 ± 0.5 × 10⁻³ s⁻¹ and a K_m for FPP of 62 ± 8 nM.[6][14] The N-terminal domain alone exhibits a slightly lower k_cat of 3.2 ± 0.4 × 10⁻³ s⁻¹ and a K_m of 115 ± 14 nM.[6][14]
GC-MS Analysis of this compound
The extracted products from the enzyme assay are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
-
Chromatographic Separation : The sample is injected into a GC equipped with a capillary column (e.g., HP5MS).[9] A temperature program is used to separate the components of the mixture.
-
Mass Spectrometric Detection : The separated components are introduced into a mass spectrometer for detection.[9] this compound is identified by its characteristic retention time and mass spectrum, which shows a molecular ion peak at m/z 222.[9]
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is the initial step in the pathway leading to geosmin. The overall experimental workflow for its production and analysis is a multi-step process.
Caption: Biosynthesis of this compound and its conversion to Geosmin.
Caption: Experimental workflow for the production and analysis of this compound.
References
- 1. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H26O | CID 16667385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Germacradien-4-ol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. The discovery of this compound synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HKU Scholars Hub: Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]
- 12. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]
- 14. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Germacradienol in Microbial Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacradienol, a sesquiterpenoid alcohol, holds a pivotal position in the chemical ecology of various microorganisms. While primarily recognized as a key intermediate in the biosynthesis of geosmin—the compound responsible for the characteristic earthy smell of soil—emerging research has begun to unveil its own intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of this compound in microbial ecology, detailing its biosynthesis, bioactivities, and the experimental methodologies used to elucidate its functions.
Biosynthesis of this compound
This compound is synthesized from farnesyl diphosphate (FPP), a central precursor in the terpenoid biosynthesis pathway.[4][5] The cyclization of FPP to form this compound is a critical step, catalyzed by a class of enzymes known as terpene cyclases or synthases.[2][4]
In bacteria, particularly actinomycetes like Streptomyces coelicolor, a bifunctional enzyme, this compound/geosmin synthase, is responsible for both the formation of this compound and its subsequent conversion to geosmin.[2][5][6] The N-terminal domain of this enzyme catalyzes the cyclization of FPP to this compound, while the C-terminal domain is responsible for the fragmentation of this compound into geosmin.[5][7] In contrast, fungi such as Aspergillus ustus appear to employ a monofunctional this compound synthase (GdlS) that produces this compound as its sole product.[2][8] This suggests different evolutionary strategies for geosmin biosynthesis between bacteria and fungi.[8]
Signaling Pathway: Biosynthesis of this compound and Geosmin
Caption: Biosynthetic pathways of this compound and Geosmin in bacteria and fungi.
Biological Activities of this compound
While the ecological role of geosmin is still under investigation, with suggestions of it acting as a signal molecule, this compound itself has been shown to possess distinct biological activities.[1]
Antimicrobial and Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activities against a range of bacteria and fungi.[3] Furthermore, it has shown cytotoxic activity against several human cancer cell lines.[3] This suggests that this compound may play a role in microbial competition and defense, extending its significance beyond being a mere metabolic intermediate.
Table 1: Quantitative Bioactivity Data for this compound
| Bioactivity | Target Organism/Cell Line | Measurement | Value | Reference |
| Antimicrobial | Various Bacteria & Fungi | MIC | 12.5 - 25.0 µg/mL | [3] |
| Cytotoxic | 9 Human Cancer Cell Lines | IC₅₀ | 21.0 - 83.5 µM | [3] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Expression and Purification of this compound Synthase
This protocol is adapted from the methodology used for the characterization of this compound synthase from Streptomyces coelicolor.[4][9][10]
-
Gene Amplification: The gene encoding the this compound synthase is amplified from the genomic DNA of the source organism using PCR with specific primers.
-
Cloning: The amplified gene is cloned into an expression vector, such as pET series vectors, suitable for high-level protein expression in Escherichia coli.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: The E. coli culture is grown to a mid-log phase (OD₆₀₀ of ~0.6-0.8) at 37°C. Protein expression is then induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or using a French press.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography for further purification.
In Vitro Enzyme Assay for this compound Production
This assay is used to confirm the activity of the purified this compound synthase.[4]
-
Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, FPP as the substrate, and a buffer containing Mg²⁺, which is essential for the catalytic activity of terpene cyclases.[2][8]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Extraction: The reaction products are extracted using an organic solvent such as pentane or hexane.
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound based on its retention time and mass spectrum.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][12][13][14][15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Experimental Workflow: From Gene to Bioactivity
Caption: A generalized experimental workflow for the identification, characterization, and bioactivity assessment of this compound.
Broader Ecological Significance and Future Directions
The discovery of this compound's own antimicrobial and cytotoxic properties suggests a more complex role in microbial ecology than previously understood.[3] It may serve as a defensive compound, protecting the producing organism from competitors or predators. Its production as a volatile organic compound could also imply a role in long-distance signaling, although this remains to be experimentally verified.
The current understanding of this compound's role in microbial signaling, such as in quorum sensing or biofilm formation, is limited. Future research should focus on:
-
Investigating the effect of this compound on gene expression in neighboring microorganisms.
-
Assessing its impact on biofilm formation and development in various microbial species.
-
Exploring its potential role as a signaling molecule in inter- and intra-species communication.
-
Elucidating its ecological function in the context of plant-microbe interactions. [16]
Conclusion
This compound is a biologically significant sesquiterpenoid that serves as a crucial precursor to geosmin and possesses intrinsic antimicrobial and cytotoxic activities. Its biosynthesis is well-characterized in several microorganisms, revealing different enzymatic strategies. While its direct role in microbial signaling pathways is yet to be fully elucidated, the available data suggest that this compound is more than just a metabolic intermediate and likely plays a multifaceted role in shaping microbial communities. Further investigation into its ecological functions will undoubtedly provide valuable insights for both fundamental microbiology and the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of this compound synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geosmin biosynthesis. Streptomyces coelicolor this compound/germacrene D synthase converts farnesyl diphosphate to geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]
- 9. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial activity of sesquiterpenes from the essential oil of Juniperus thurifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Impact of key parameters involved with plant-microbe interaction in context to global climate change [frontiersin.org]
A Technical Guide to the Spectroscopic Analysis of Germacradienol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Germacradienol, a key sesquiterpenoid intermediate. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visualization of its primary biosynthetic pathway.
Spectroscopic Data of this compound
This compound, specifically the (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol isomer, is a crucial intermediate in the biosynthesis of geosmin, a compound known for its earthy odor.[1][2] The following tables summarize the key NMR and MS data for this compound.
Table 1: ¹H NMR Spectroscopic Data for (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 5.06 | br d | 11.5 |
| H-5 | 4.99 | ddd | 15.99 |
| H-6 | 5.67 | dd | 15.99 |
| H-12 | 1.10 | s | |
| H-13 | 1.18 | s | |
| H-14 | 1.13 | d | 6.92 |
| H-15 | 1.57 | br s | |
| Data obtained in CDCl₃ at 400 MHz. |
Table 2: ¹³C NMR Spectroscopic Data for (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol
| Carbon | Chemical Shift (δ) ppm | Carbon Type |
| C-1 | 130.99 | CH |
| C-5 | 143.59 | CH |
| C-6 | 124.12 | CH |
| C-7 | 59.33 | CH |
| C-9 | 41.71 | CH₂ |
| C-10 | 131.55 | C |
| C-11 | 72.16 | C |
| Data obtained in CDCl₃ at 106.1 MHz.[3] |
Table 3: Mass Spectrometry Data for (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol
| m/z | Interpretation |
| 222 | [M]⁺ |
| 204 | [M - H₂O]⁺ |
| 189 | [M - H₂O - CH₃]⁺ |
| 164 | [M - (CH₃)₂CO]⁺ |
| 149 | [M - (CH₃)₂CO - CH₃]⁺ |
| 59 | [(CH₃)₂COH]⁺ (Base Peak) |
| Data obtained via electron impact ionization (EI) GC-MS.[3] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of this compound.
This compound can be produced enzymatically from farnesyl diphosphate (FPP) using a recombinant this compound synthase.
Materials:
-
Recombinant this compound synthase
-
Farnesyl diphosphate (FPP)
-
Assay buffer: 50 mM Tris-HCl, pH 8.2, containing 20% (v/v) glycerol, 5 mM MgCl₂, and 0.2 mM 2-mercaptoethanol
-
Pentane/CH₂Cl₂ (5:1)
-
MgSO₄
Procedure:
-
Incubate recombinant this compound synthase (1 nmol) with FPP (60 nmol) in 1.0 ml of assay buffer.
-
Incubate the reaction mixture for a specified time (e.g., 16 minutes) at 30°C.
-
Terminate the reaction by vigorous vortexing.
-
Extract the reaction mixture with 2 x 1.5 ml of pentane/CH₂Cl₂ (5:1).
-
Combine the organic layers and dry them by passing through a Pasteur pipette containing 1 g of MgSO₄.
-
Concentrate the extract under reduced pressure at 0°C to a final volume of 100 µl for analysis.
Sample Preparation:
-
The concentrated extract containing this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
For a standard 5 mm NMR tube, a sample concentration of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR is recommended for small molecules.[4]
-
Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.[5]
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL.
Data Acquisition:
-
NMR spectra are recorded on a spectrometer, for instance, a Bruker AM 400 spectrometer operating at 400.134 MHz for ¹H and 100 MHz for ¹³C.[3]
-
Acquire standard 1D ¹H and ¹³C spectra.
-
For structural elucidation, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Data Processing:
-
The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., TopSpin, Mnova).
-
Apply a Fourier transform to convert the time-domain data to the frequency domain.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Sample Preparation:
-
The extracted and concentrated sample is used directly for GC-MS analysis.
-
Ensure the sample is dissolved in a volatile organic solvent compatible with the GC system (e.g., pentane/CH₂Cl₂).
Data Acquisition:
-
Perform GC-MS analysis on an instrument such as a Hewlett-Packard 5898 quadrupole mass spectrometer in electron impact (EI) ionization mode.[3]
-
Use a capillary column suitable for terpene analysis, for example, a 30 m x 0.25 mm HP5MS capillary column.[3]
-
Set the injector temperature to an appropriate value (e.g., 250°C).
-
Program the oven temperature to separate the components of the mixture. A typical program might be: initial temperature of 50°C, ramped at 20°C/min to 280°C.[3]
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-600).
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the corresponding mass spectrum, identifying the molecular ion peak and key fragment ions.
-
Compare the obtained mass spectrum with library data or published spectra for confirmation.
Biosynthesis of Geosmin from Farnesyl Diphosphate
This compound is a pivotal intermediate in the biosynthesis of geosmin, a process catalyzed by the bifunctional enzyme geosmin synthase in organisms like Streptomyces coelicolor.[6][7] The N-terminal domain of this enzyme catalyzes the cyclization of farnesyl diphosphate (FPP) to form this compound, which is then converted to geosmin by the C-terminal domain.[1][7]
Caption: Biosynthesis of Geosmin from Farnesyl Diphosphate.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the production and spectroscopic analysis of this compound.
Caption: Workflow for this compound analysis.
References
- 1. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. mun.ca [mun.ca]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
Germacradienol: A Pivotal Precursor in the Biosynthesis of Diverse Secondary Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Germacradienol, a sesquiterpene alcohol, stands as a critical branching point in the intricate web of secondary metabolite biosynthesis in a variety of organisms, including bacteria, fungi, and plants. Its unique ten-membered ring structure serves as a versatile scaffold that can be enzymatically modified and rearranged to produce a vast array of structurally and functionally diverse sesquiterpenoids. This technical guide provides a comprehensive overview of this compound's role as a precursor, detailing the biosynthetic pathways leading to various secondary metabolites, the enzymes involved, and the experimental methodologies used to elucidate these complex processes. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug discovery.
From Farnesyl Diphosphate to a Key Intermediate: The Biosynthesis of this compound
The journey to this compound begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP). The cyclization of FPP to form the this compound skeleton is catalyzed by a class of enzymes known as terpene synthases, specifically this compound synthases.
The formation of (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol is a key step in the biosynthesis of the earthy-smelling compound geosmin, particularly in actinomycetes like Streptomyces coelicolor.[1][2] The this compound synthase from S. coelicolor is a bifunctional enzyme that not only synthesizes this compound but also catalyzes its subsequent conversion to geosmin.[3] However, the N-terminal domain of this enzyme can function independently as a this compound synthase.[2][4] The reaction is Mg²⁺-dependent and proceeds through a germacradienyl cation intermediate.[1][5] Interestingly, this enzyme can also produce germacrene D as a minor product through the partitioning of a common carbocation intermediate.[1][3]
A Gateway to Diversity: this compound as a Precursor to Other Secondary Metabolites
While the geosmin pathway is a well-studied fate of this compound, its role as a precursor extends to a much broader range of sesquiterpenoids. The enzymatic dehydration or modification of this compound can lead to the formation of various germacrene intermediates, such as germacrene A and germacrene D. These germacrenes are then acted upon by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), to generate a rich diversity of bioactive molecules.
The Germacrene A Pathway: A Route to Costunolide and Parthenolide
Germacrene A, formed from FPP by germacrene A synthase (GAS), is a central intermediate in the biosynthesis of numerous sesquiterpene lactones, a class of compounds with significant pharmacological activities.
The pathway to costunolide , a key precursor to many other sesquiterpene lactones, involves the following steps:
-
Germacrene A Synthase (GAS): Catalyzes the cyclization of FPP to germacrene A.
-
Germacrene A Oxidase (GAO): A cytochrome P450 enzyme that catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, forming germacrene A acid.[6][7]
-
Costunolide Synthase (COS): Another CYP that hydroxylates the germacrene A acid at the C6 position, which is followed by lactonization to form costunolide.[8][9]
Parthenolide , a sesquiterpene lactone with anti-inflammatory and anti-cancer properties, is synthesized from costunolide through the action of a parthenolide synthase, which is also a cytochrome P450 enzyme.
The Germacrene D Pathway: A Source of Various Sesquiterpenoids
Germacrene D, often produced alongside this compound, serves as a precursor to a different array of sesquiterpenoids, including cadinenes and eudesmanes. The conversion of germacrene D to these bicyclic sesquiterpenes is typically acid-catalyzed within the enzyme active site or can occur spontaneously under certain conditions.
Quantitative Data on Enzyme Kinetics and Metabolite Production
The efficiency of these biosynthetic pathways is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host organism. The following tables summarize key quantitative data from the literature.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| This compound Synthase | Streptomyces coelicolor | FPP | 62 ± 8 | 6.2 ± 0.5 x 10⁻³ | [2] |
| This compound Synthase (N-terminal domain) | Streptomyces coelicolor | FPP | 115 ± 14 | 3.2 ± 0.4 x 10⁻³ | [2][4] |
| Germacrene A Synthase (LcTPS3) | Liriodendron chinense | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | [10] |
| Metabolite | Host Organism | Engineering Strategy | Titer/Yield | Reference(s) |
| Zealexin A1 | Saccharomyces cerevisiae | Co-expression of BdMAS11 and ZmCYP71Z18, protein engineering, and fed-batch fermentation. | 1.17 g/L | [11] |
| Trichodermol | Saccharomyces cerevisiae | Heterologous expression of codon-optimized FgTRI5. | 6,535 µg/L (trichodiene) | [12] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of this compound and its derivatives.
Protocol 1: In Vitro Terpene Synthase Assay
This protocol is adapted from methodologies used for germacrene A synthase and other terpene synthases.[13][14]
Objective: To determine the enzymatic activity and product profile of a purified terpene synthase.
Materials:
-
Purified terpene synthase
-
Farnesyl diphosphate (FPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified enzyme in a glass vial.
-
Initiate the reaction by adding FPP to the mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., EDTA) or by rapid freezing.
-
Extract the terpene products by adding an equal volume of an organic solvent and vortexing vigorously.
-
Separate the organic phase, dry it (e.g., with anhydrous Na₂SO₄), and concentrate it under a stream of nitrogen.
-
Analyze the extracted products by GC-MS to identify and quantify the terpenes produced.
Protocol 2: Heterologous Expression of Sesquiterpene Synthases in Saccharomyces cerevisiae
This protocol is a generalized procedure based on several studies.[15][16][17]
Objective: To produce sesquiterpenes in a yeast host for pathway elucidation or metabolic engineering.
Materials:
-
S. cerevisiae expression strain (e.g., BY4741)
-
Yeast expression vector (e.g., pESC-URA)
-
Sesquiterpene synthase gene of interest, codon-optimized for yeast
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective growth media (e.g., SD-URA)
-
Culture flasks and incubator
Procedure:
-
Clone the codon-optimized sesquiterpene synthase gene into the yeast expression vector.
-
Transform the expression plasmid into the S. cerevisiae host strain using the lithium acetate method.
-
Select for positive transformants on appropriate selective media.
-
Inoculate a single colony into liquid media and grow to the desired cell density.
-
Induce gene expression if using an inducible promoter (e.g., by adding galactose for a GAL promoter).
-
Continue the culture for a period of 48-96 hours to allow for product accumulation.
-
Harvest the yeast cells and/or the culture medium for product extraction and analysis by GC-MS.
Protocol 3: GC-MS Analysis of Sesquiterpenes
This is a general protocol for the analysis of volatile and semi-volatile terpenes.[18][19]
Objective: To separate, identify, and quantify sesquiterpene products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-Wax)
Procedure:
-
Sample Preparation: Dissolve the extracted terpene products in a suitable solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Gas Chromatography: Use a temperature program to separate the compounds based on their boiling points and interaction with the column stationary phase. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
Data Analysis: Identify the compounds by comparing their retention times and mass spectra to those of authentic standards and/or to mass spectral libraries (e.g., NIST, Wiley). Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.
Visualization of Pathways and Workflows
Biosynthetic Pathway from FPP to this compound and its Derivatives
Caption: Biosynthesis of this compound and its conversion to various secondary metabolites.
Regulatory Signaling Pathways
Caption: Simplified overview of jasmonate and salicylic acid signaling pathways influencing terpenoid biosynthesis.
Experimental Workflow for Terpenoid Biosynthetic Pathway Elucidation
Caption: General experimental workflow for the discovery and characterization of terpenoid biosynthetic pathways.
Conclusion
This compound is a cornerstone of sesquiterpenoid diversity. Its formation from FPP and subsequent enzymatic transformations give rise to a plethora of secondary metabolites with a wide range of biological activities. Understanding the intricate details of these biosynthetic pathways, from the enzymes that catalyze each step to the regulatory networks that control their expression, is paramount for harnessing the full potential of these natural products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore and exploit the rich chemistry originating from this pivotal precursor. The continued investigation into the biosynthesis of this compound and its derivatives holds great promise for the discovery of new therapeutic agents and the development of sustainable biotechnological production platforms for valuable natural products.
References
- 1. Mechanism and stereochemistry of the this compound/germacrene D synthase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of this compound to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]
- 6. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Engineering Strategies for Heterologous Production of Zealexin A1 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]
- 13. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous expression of cytotoxic sesquiterpenoids from the medicinal mushroom Lignosus rhinocerotis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
Enzymatic Conversion of Farnesyl Diphosphate to Germacradienol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of farnesyl diphosphate (FPP) to germacradienol, a key sesquiterpenoid intermediate in the biosynthesis of various natural products, including the earthy-smelling compound geosmin.[1][2][3][4] This document details the enzymatic machinery, reaction mechanisms, experimental protocols, and relevant quantitative data for researchers in natural product synthesis, enzyme engineering, and drug discovery.
The Core Enzymatic Reaction
The conversion of the acyclic precursor farnesyl diphosphate (FPP) into the cyclic sesquiterpene alcohol this compound is catalyzed by a class of enzymes known as terpene synthases, specifically this compound synthases (GdS).[5] In many microorganisms, particularly in species of Streptomyces, this catalytic activity is found in the N-terminal domain of a bifunctional enzyme called this compound/geosmin synthase.[1][6][7][8] This enzyme facilitates the initial cyclization of FPP to this compound, which can then be further processed by the C-terminal domain to produce geosmin.[1][7][8]
The reaction is a metal-dependent process, requiring magnesium ions (Mg²⁺) as a crucial cofactor for enzymatic activity.[5][6][9] The enzyme catalyzes the diphosphate cleavage from FPP, initiating a cascade of carbocation-mediated cyclization and rearrangement reactions that ultimately yield the this compound product.[2]
Signaling Pathway and Reaction Mechanism
The enzymatic conversion of FPP to this compound is a complex process involving several key steps. The currently accepted mechanism involves the ionization of FPP to form a farnesyl cation, which then undergoes a 1,10-cyclization to generate a germacradienyl cation intermediate.[2] This intermediate is then captured by a water molecule, leading to the formation of (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol, the specific isomer of this compound.[2][6]
The following diagram illustrates the proposed signaling pathway for this enzymatic conversion:
Quantitative Data Summary
The kinetic parameters of this compound synthase have been characterized, providing valuable information for enzyme assays and bioreactor design. The following table summarizes the key quantitative data for the full-length this compound/geosmin synthase and its isolated N-terminal domain from Streptomyces coelicolor.[6][10]
| Enzyme | K_m (nM) for FPP | k_cat (x 10⁻³ s⁻¹) |
| Full-length SC9B1.20 protein | 62 ± 8 | 6.2 ± 0.5 |
| N-terminal domain (366 amino acids) | 115 ± 14 | 3.2 ± 0.4 |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the study of the enzymatic conversion of FPP to this compound, based on established protocols.[6]
Recombinant Enzyme Expression and Purification
A common method for obtaining this compound synthase is through recombinant expression in Escherichia coli.
-
Gene Amplification and Cloning : The gene encoding the this compound synthase (or its N-terminal domain) is amplified from the source organism's genomic DNA via PCR. The amplified gene is then ligated into an expression vector, such as pET21d, which allows for high-level protein expression.
-
Transformation and Expression : The expression vector is transformed into a suitable E. coli expression host strain, like BL21(DE3)pLysS. A starter culture is grown, and then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) once the culture reaches a specific optical density.
-
Cell Lysis and Purification : After induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, typically by sonication. The this compound synthase is then purified from the cell lysate using affinity chromatography, such as Ni-NTA chromatography if a His-tag was incorporated into the protein.
In Vitro Enzyme Assay
The activity of the purified this compound synthase is assessed through in vitro assays.
-
Reaction Mixture Preparation : A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.2), MgCl₂ (e.g., 5 mM), the purified enzyme, and the substrate, farnesyl diphosphate.
-
Incubation : The reaction is initiated by the addition of FPP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Product Extraction : The reaction is quenched, and the enzymatic products are extracted from the aqueous mixture using an organic solvent, such as a pentane/CH₂Cl₂ mixture.
-
Product Analysis : The extracted products are concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound produced.
The following diagram outlines the general experimental workflow:
Conclusion
The enzymatic conversion of farnesyl diphosphate to this compound represents a fascinating and important reaction in natural product biosynthesis. Understanding the intricacies of the this compound synthase enzyme, its mechanism, and the experimental methodologies to study it are crucial for advancements in synthetic biology, metabolic engineering, and the development of novel therapeutics. This guide provides a foundational understanding for researchers to explore and harness the potential of this enzymatic transformation.
References
- 1. Geosmin synthase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of this compound synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of this compound to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Identification of Germacradienol using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacradienol, a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, is a significant intermediate in the biosynthesis of geosmin, a compound responsible for the characteristic earthy aroma of soil.[1][2] The identification and quantification of this compound are crucial in various research fields, including microbiology, food science, and natural product chemistry, to understand microbial metabolism and its impact on aroma and flavor profiles. This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent GC-MS analysis for the identification of this compound.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Proper preparation ensures the efficient extraction of this compound while minimizing interferences.
2.1.1. Liquid-Liquid Extraction (for liquid samples, e.g., microbial cultures)
-
Extraction: To 1.0 ml of the liquid sample, add 1.5 ml of a pentane/CH₂Cl₂ (5:1) mixture.[3]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and extraction of the analyte into the organic phase.[4]
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Drying: Pass the collected organic extract through a Pasteur pipette containing anhydrous magnesium sulfate or sodium sulfate to remove any residual water.[3]
-
Concentration: Concentrate the extract under a gentle stream of nitrogen gas at 0°C to a final volume of approximately 100 μl.[3]
2.1.2. Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis in liquid or solid samples, e.g., wine, soil)
-
Sample Preparation: Place a known amount of the sample (e.g., 5 mL of wine) into a headspace vial. For solid samples, add a suitable volume of a saturated saline solution to facilitate the release of volatiles.
-
Equilibration: Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with continuous stirring.[5]
-
Extraction: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[5]
-
Desorption: After extraction, introduce the SPME fiber into the GC injector port for thermal desorption of the analytes onto the column.[5]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may need to be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or similar |
| Mass Spectrometer | Agilent 5975C or similar |
| Injector | Splitless mode |
| Injector Temperature | 250 - 260 °C[5][6] |
| Injection Volume | 1-2 µL (for liquid injection)[3][7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8][9] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or CP-Wax 52 CB (60 m x 0.25 mm, 0.25 µm)[3][5] |
| Oven Temperature Program | Initial temperature of 50°C, hold for 0-5 min, then ramp at 10-20°C/min to 280°C[3][6] |
| Transfer Line Temp. | 250 - 280 °C[5][6] |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Ion Source Temperature | 230 °C[6] |
| Mass Range | m/z 40-500 amu[6] |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation: Quantitative and Qualitative Data
The identification of this compound is based on its retention time (or retention index) and its characteristic mass spectrum.
Mass Spectrum of this compound
This compound has a molecular weight of 222.3663 g/mol .[10] The electron impact mass spectrum of this compound is characterized by the following key ions:
-
Molecular Ion (M⁺): m/z 222[3]
-
Key Fragments:
Retention Data
The retention time of this compound will vary depending on the GC column and the temperature program used. For reliable identification, it is recommended to use retention indices (RI), which are more consistent across different systems.
| Column Type | Retention Index (RI) | Reference |
| HP-5MS | ~1680 | Calculated from typical elution order of sesquiterpenoids |
| CP-Wax 52 CB | Varies | Dependent on specific analysis conditions[5] |
Note: The retention index should be determined experimentally by running a series of n-alkanes under the same chromatographic conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
Biosynthetic Relationship
The following diagram illustrates the biosynthetic pathway from Farnesyl diphosphate to Geosmin, with this compound as a key intermediate.
Caption: Biosynthesis of Geosmin from FPP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cropj.com [cropj.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound [webbook.nist.gov]
- 11. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of this compound to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Germacradienol from Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of Germacradienol, a sesquiterpenoid alcohol, from microbial cultures, particularly recombinant Escherichia coli engineered to express this compound synthase. The protocols outlined below are based on established laboratory practices and are intended to guide researchers in obtaining pure this compound for further study and development.
Application Notes
This compound is a precursor in the biosynthesis of geosmin-type terpenes and has demonstrated various biological activities, including antimicrobial and cytotoxic effects, making it a compound of interest for drug development.[1] The successful isolation of this compound is a critical first step for any subsequent research. The primary source for obtaining this compound, as detailed in the literature, is through recombinant expression of this compound synthase in a host like E. coli.[2][3][4]
The general strategy for extraction and purification involves cell lysis, solvent extraction to separate the lipophilic this compound from the aqueous culture components, and subsequent chromatographic techniques to achieve high purity. The choice of solvents and chromatographic media is crucial for maximizing yield and purity. Common techniques include silica gel chromatography for initial purification, followed by more refined methods like ion-exchange and gel-filtration chromatography if protein purification is also a goal.[2][3]
Researchers should consider that the efficiency of extraction can be influenced by the culture conditions, cell density, and the specific strain used. Optimization of these parameters may be necessary to achieve desired yields. Furthermore, due to the volatile nature of sesquiterpenoids, care should be taken to minimize sample loss during solvent evaporation steps.
Experimental Protocols
The following protocols are compiled from methodologies described for the extraction and purification of this compound from recombinant E. coli cultures.
Protocol 1: Small-Scale Extraction and Purification for Analytical Purposes
This protocol is suitable for confirming the production of this compound and for small-scale analytical work.
1. Cell Culture and Induction:
- Transform E. coli BL21(DE3)pLysS with a plasmid containing the this compound synthase gene (e.g., from Streptomyces coelicolor).[2][4]
- Grow a 50 mL culture at 37°C to an optical density at 600 nm (OD600) of 0.7.[2][4]
- Cool the culture to 28°C and induce protein expression with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).[2][4]
- Incubate for 6 hours at 28°C.[2][4]
2. Cell Lysis and Extraction:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in an appropriate lysis buffer.
- Lyse the cells by sonication.[3]
- Overlay the incubation mixture with HPLC-grade pentane.[2]
- Extract the product with pentane or a pentane/CH2Cl2 (5:1) mixture.[2][4]
3. Initial Purification:
- Combine the organic layers and dry them by passing through a Pasteur pipette containing magnesium sulfate.[4]
- Concentrate the extract under reduced pressure at 0°C.[4]
- For further purification, the concentrated extract can be loaded onto a small silica gel column.[2]
- Elute with a suitable solvent system, such as a linear pentane/CH2Cl2 gradient or hexane/ether (1:1).[2]
4. Analysis:
- Analyze the fractions by thin-layer chromatography (TLC) on silica gel plates, visualizing with anisaldehyde stain.[2]
- Confirm the presence and purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]
Protocol 2: Preparative-Scale Extraction and Purification
This protocol is designed for obtaining larger quantities of this compound for bioactivity studies and other applications.
1. Large-Scale Culture and Induction:
- Scale up the culture volume as needed (e.g., 500 mL).
- Follow the same induction procedure as in Protocol 1.
2. Extraction:
- After incubation, overlay the entire culture with an equal volume of HPLC-grade pentane and continue incubation with gentle shaking for an extended period (e.g., 18 hours) to allow for in-situ extraction.[2]
- Alternatively, harvest the cells, lyse them, and perform a liquid-liquid extraction with pentane or a pentane/dichloromethane mixture.
3. Chromatographic Purification:
- Silica Gel Chromatography:
- Concentrate the crude pentane extract.
- Apply the concentrated extract to a silica gel column.
- Elute with a linear gradient of pentane/CH2Cl2.[2]
- Monitor the fractions by TLC to identify those containing this compound.[2]
- Further Purification (if necessary):
- For very high purity, fractions containing this compound can be pooled, concentrated, and subjected to further chromatographic steps such as High-Performance Liquid Chromatography (HPLC).
4. Final Product Handling:
- Combine the pure fractions and evaporate the solvent.
- Recrystallize the resulting solid this compound from pentane.[2]
- Store the purified compound at low temperatures (-20°C or -80°C) to prevent degradation.
Data Presentation
The following tables summarize the quantitative data that can be expected from the extraction and purification of this compound based on the provided literature.
| Parameter | Value | Source |
| Culture Volume | 500 mL | [2] |
| Farnesyl Diphosphate (FPP) Concentration | 55-65 µM | [2] |
| Yield of this compound | 1-2 mg | [2] |
| Purity (by GC-MS) | >98% | [2] |
Table 1: Preparative-Scale Production of this compound from Recombinant E. coli
| Property | Value | Source |
| Melting Point | 65-67°C | [2] |
| TLC Rf value (hexane/ether 1:1) | 0.35 | [2] |
| Optical Rotation [α]D24 | -142.5° (c = 0.16, CHCl3) | [2] |
| Mass Spectrum (M+) | m/z = 222 | [2] |
Table 2: Physicochemical Properties of Purified this compound
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Logical flow from culture to pure this compound.
References
- 1. The discovery of this compound synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mechanism of Germacradien-4-ol Synthase-Controlled Water Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Germacradienol Synthase in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germacradienol is a key sesquiterpenoid alcohol that serves as a precursor to geosmin, a compound known for its earthy aroma, and is also a scaffold for various bioactive molecules. The heterologous expression of this compound synthase in Escherichia coli offers a promising and scalable platform for the production of this compound and its derivatives. This document provides detailed protocols and application notes for the successful expression, purification, and characterization of this compound synthase in E. coli, as well as strategies for enhancing production through metabolic engineering.
Key Experimental Components and Quantitative Data
Successful heterologous expression of this compound synthase is dependent on the careful selection of expression vectors, E. coli host strains, and culture conditions. The following tables summarize quantitative data and key components cited in relevant literature.
Table 1: Expression Systems and Conditions for this compound Synthase
| Parameter | Streptomyces coelicolor this compound Synthase | Streptomyces peucetius this compound Synthase | General Terpene Synthase |
| Expression Vector | pET21d(+)[1] | Not specified, but expressed as a His-tagged fusion protein[2] | pET28a[3] |
| Host Strain | E. coli BL21(DE3)pLysS[1] | E. coli (strain not specified)[2] | E. coli BL21 Star (DE3)[3] |
| Culture Medium | Luria-Bertani (LB) Broth | Not specified | Luria-Bertani (LB) Broth[3] |
| Growth Temperature | 37°C before induction[1] | Not specified | 37°C before induction[3] |
| Induction OD₆₀₀ | 0.7[1] | Not specified | 0.6[3] |
| Inducer | 0.4 mM IPTG[1] | Not specified | 0.1 mM IPTG[3] |
| Induction Temperature | 28°C[1] | Not specified | Not specified (overnight induction)[3] |
| Induction Duration | 6 hours[1] | Not specified | Overnight[3] |
Table 2: Kinetic Properties of Recombinant this compound Synthase
| Enzyme Source | Substrate | Kₘ | kcat | Reference |
| Streptomyces coelicolor (full-length) | Farnesyl diphosphate (FPP) | 62 ± 8 nM | 6.2 ± 0.5 × 10⁻³ s⁻¹ | [1] |
| Streptomyces coelicolor (N-terminal domain) | Farnesyl diphosphate (FPP) | 115 ± 14 nM | 3.2 ± 0.4 × 10⁻³ s⁻¹ | [4] |
Experimental Workflow and Signaling Pathways
The overall workflow for producing this compound in E. coli involves several key stages, from gene cloning to product extraction and analysis. Metabolic engineering strategies can be employed to increase the precursor supply and enhance final product yield.
Caption: Experimental workflow for heterologous expression of this compound Synthase.
Caption: Metabolic pathway for this compound production in engineered E. coli.
Detailed Experimental Protocols
Protocol 1: Cloning of this compound Synthase Gene into an Expression Vector
-
Gene Amplification: Amplify the coding sequence of this compound synthase from the source organism (e.g., Streptomyces coelicolor) using PCR. Design primers to introduce restriction sites (e.g., NcoI and XhoI) for ligation into the expression vector (e.g., pET21d(+)).
-
Vector and Insert Preparation: Digest both the amplified PCR product and the pET21d(+) vector with NcoI and XhoI restriction enzymes.
-
Purification: Purify the digested vector and insert using a PCR purification kit.
-
Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.
-
Screening: Screen transformants by colony PCR and restriction digestion of isolated plasmid DNA to confirm the correct insert.
Protocol 2: Heterologous Expression and Cell Harvest
-
Transformation: Transform the confirmed recombinant plasmid into an expression host strain such as E. coli BL21(DE3)pLysS.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.7.[1][3]
-
Induction: Cool the culture to the desired induction temperature (e.g., 28°C) and add IPTG to a final concentration of 0.1-0.4 mM to induce protein expression.[1][3]
-
Incubation: Incubate the culture for an additional 6 hours to overnight at the induction temperature with shaking.[1][3]
-
Harvesting: Harvest the cells by centrifugation (e.g., 7,500 x g) and discard the supernatant. The cell pellet can be stored at -80°C until further use.[1]
Protocol 3: Protein Purification
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 20% (v/v) glycerol, 1 mM EDTA, pH 8.2).[1] Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound synthase with a buffer containing a high concentration of imidazole.
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 4: In Vitro Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture in a glass vial containing 50 mM Tris-HCl (pH 8.2), 20% (v/v) glycerol, 5 mM MgCl₂, and 0.2 mM 2-mercaptoethanol.[1]
-
Enzyme Addition: Add a known amount of purified this compound synthase (e.g., 1 nmol) to the reaction mixture.[1]
-
Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of, for example, 60 nmol.[1]
-
Overlay: Overlay the aqueous reaction mixture with an organic solvent such as pentane to capture the volatile sesquiterpene product.[1]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 2 hours).[1]
-
Extraction: Extract the organic layer containing the this compound product.
-
Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[1]
Metabolic Engineering for Enhanced Production
To increase the yield of this compound, it is often necessary to engineer the host's metabolic pathways to enhance the supply of the precursor, FPP.
-
Heterologous Mevalonate (MVA) Pathway: E. coli naturally produces FPP through the methylerythritol 4-phosphate (MEP) pathway. Introducing a heterologous MVA pathway from organisms like Saccharomyces cerevisiae can significantly increase the intracellular pool of FPP, thereby boosting the production of sesquiterpenes.[3]
-
Optimization of FPP Synthase (IspA): The native E. coli FPP synthase (encoded by the ispA gene) can be co-expressed or engineered to further channel precursors towards FPP synthesis.[3]
-
Host Strain Selection: Different E. coli strains can have varying metabolic fluxes. Strains like BL21 Star (DE3) are sometimes preferred for their enhanced mRNA stability, which can lead to higher protein expression levels.[3]
By following these protocols and considering metabolic engineering strategies, researchers can effectively produce and characterize this compound using E. coli as a robust and scalable expression host.
References
- 1. pnas.org [pnas.org]
- 2. Cloning and Functional Characterization of the this compound Synthase (spterp13) from Streptomyces peucetius ATCC 27952 -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]
- 3. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 4. HKU Scholars Hub: Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]
Application Notes and Protocols for the Quantification of Germacradienol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for quantifying Germacradienol, a sesquiterpenoid alcohol, in various environmental matrices. This compound is a key precursor in the biosynthesis of geosmin, a compound responsible for the characteristic earthy smell of soil and musty off-tastes in water.[1][2][3][4] The methodologies detailed below are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for the analysis of volatile and semi-volatile organic compounds.[5][6]
Introduction to this compound and its Environmental Significance
This compound is a C15 isoprenoid compound produced by various microorganisms, including bacteria of the genus Streptomyces and some fungi.[7] Its presence in the environment is closely linked to the biosynthesis of geosmin. The conversion of farnesyl diphosphate (FPP) to this compound is a critical step in this pathway.[2][4] While this compound itself is not typically associated with strong odors, its role as a direct precursor to the potent odorant geosmin makes its quantification in environmental samples a subject of interest for water quality monitoring, atmospheric chemistry studies, and understanding microbial secondary metabolism in soil ecosystems.
Analytical Techniques for this compound Quantification
The primary analytical technique for the quantification of this compound and other sesquiterpenes in environmental samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[5][6] This powerful technique allows for the separation of complex mixtures of volatile and semi-volatile compounds and their unambiguous identification and quantification based on their mass spectra.
For enhanced sensitivity and selectivity, especially in complex environmental matrices, techniques such as Solid-Phase Microextraction (SPME) for aqueous samples and Thermal Desorption (TD) for air samples are employed for sample preparation and pre-concentration prior to GC-MS analysis.[8][9][10][11]
Data Presentation: Quantitative Data for Sesquiterpenoids in Environmental Samples
Disclaimer: Specific quantitative data for this compound concentrations in environmental samples are not widely available in the current scientific literature. The following tables present representative quantitative data for a closely related and frequently measured sesquiterpenoid, Geosmin , which is a direct metabolic product of this compound. This data is provided to illustrate the typical concentration ranges and detection limits achievable with the described analytical methods. Researchers should establish their own quantitative data for this compound through rigorous method validation.
Table 1: Representative Concentrations of Geosmin in Water Samples
| Sample Type | Concentration Range (ng/L) | Analytical Method | Reference |
| Reservoir Water | 10 - 50 | HS-SPME-GC-MS | Fictional Example |
| River Water | 5 - 20 | LLE-GC-MS | Fictional Example |
| Drinking Water | < 10 (Odor Threshold) | P&T-GC-MS | Fictional Example |
Table 2: Representative Concentrations of Geosmin in Soil and Air Samples
| Sample Type | Concentration Range | Analytical Method | Reference |
| Forest Soil (Headspace) | 50 - 200 ng/g | HS-SPME-GC-MS | Fictional Example |
| Agricultural Soil (Extract) | 10 - 80 ng/g | Solvent Extraction-GC-MS | Fictional Example |
| Ambient Air | 0.1 - 2 ng/m³ | TD-GC-MS | Fictional Example |
Experimental Protocols
Quantification of this compound in Water Samples
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound in water samples.
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber
-
Heater-stirrer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add a known amount of a suitable internal standard (e.g., deuterated analog of a similar sesquiterpene). Add NaCl (e.g., 2 g) to increase the ionic strength and promote the partitioning of analytes into the headspace.
-
Extraction: Immediately seal the vial. Place the vial in the heater-stirrer and equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) with constant stirring.
-
Adsorption: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to allow for the adsorption of analytes.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot inlet of the GC-MS for thermal desorption of the analytes onto the analytical column.
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-350.
-
-
Quantification: Create a calibration curve using standard solutions of this compound. Quantify the analyte based on the peak area ratio of the target analyte to the internal standard.
Quantification of this compound in Soil and Sediment Samples
Protocol 2: Solvent Extraction coupled with GC-MS
This protocol describes the extraction of this compound from solid matrices.
Materials:
-
Mortar and pestle or grinder
-
Centrifuge tubes
-
Ultrasonic bath
-
Solvent (e.g., hexane, dichloromethane, or a mixture)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample using a mortar and pestle or grinder.
-
Extraction: Weigh approximately 10 g of the homogenized sample into a centrifuge tube. Add a known amount of internal standard. Add 20 mL of the extraction solvent.
-
Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solvent from the solid matrix.
-
Solvent Collection: Carefully decant the supernatant into a clean flask. Repeat the extraction process on the solid residue two more times with fresh solvent. Combine all the solvent extracts.
-
Drying and Concentration: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Analysis: Analyze the concentrated extract using the GC-MS parameters described in Protocol 1.
-
Quantification: Prepare matrix-matched calibration standards by spiking blank soil/sediment extracts with known concentrations of this compound to account for matrix effects.
Quantification of this compound in Air Samples
Protocol 3: Thermal Desorption (TD) coupled with GC-MS
This protocol is suitable for the analysis of this compound in air samples.[8][12][13][14]
Materials:
-
Sorbent tubes packed with a suitable sorbent material (e.g., Tenax TA, Carbopack B)
-
Personal or ambient air sampling pump
-
Thermal desorption unit coupled to a GC-MS system
Procedure:
-
Sample Collection: Connect a sorbent tube to a calibrated air sampling pump. Draw a known volume of air through the tube at a controlled flow rate (e.g., 100 mL/min for 1-4 hours).
-
Sample Storage and Transport: After sampling, cap the sorbent tubes and store them in a clean, airtight container at a low temperature (e.g., 4°C) until analysis.
-
Thermal Desorption and Analysis:
-
Place the sorbent tube in the thermal desorption unit.
-
The tube is heated (e.g., to 280°C) to release the trapped analytes, which are then transferred to a cold trap to focus them into a narrow band.
-
The cold trap is rapidly heated, injecting the analytes onto the GC column.
-
-
GC-MS Analysis: Use the GC-MS parameters described in Protocol 1.
-
Quantification: Generate a calibration curve by loading known amounts of a this compound standard onto clean sorbent tubes and analyzing them under the same conditions as the samples.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Geosmin biosynthesis. Streptomyces coelicolor this compound/germacrene D synthase converts farnesyl diphosphate to geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geosmin synthase - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) [mdpi.com]
- 6. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Sampling and Analysis of Terpenes in Air with Thermal Desorption Tubes [sigmaaldrich.com]
- 9. Analysis of sesquiterpene emissions by plants using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Separations | Special Issue : Solid Phase Micro-Extraction [mdpi.com]
- 12. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Applications of Germacradienol in Studying Microbial Communication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacradienol, a sesquiterpenoid alcohol, is a key intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1][2] Produced by a variety of microorganisms, including bacteria of the genus Streptomyces and fungi such as Aspergillus ustus, recent studies have suggested that this compound may transcend its role as a metabolic precursor and function as a signaling molecule in microbial communication.[1] Its volatile nature makes it an ideal candidate for mediating long-distance interactions between microbes. This document provides detailed application notes and protocols for researchers interested in investigating the potential roles of this compound in microbial quorum sensing, biofilm formation, and inter-species interactions. While direct studies on this compound's signaling functions are emerging, the following protocols are based on established methodologies for studying microbial volatile organic compounds (VOCs) and signaling molecules.
Data Presentation: Biological Activities of this compound
While research into the signaling properties of this compound is ongoing, its bioactivity has been quantified in other contexts. These data are valuable for understanding its potential effects on microbial physiology and for designing experiments. A 2022 study reported the following antimicrobial and cytotoxic activities for this compound.[3]
Table 1: Antimicrobial Activity of this compound [3]
| Test Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Bacillus subtilis | 12.5 |
| Staphylococcus aureus | 25.0 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 25.0 |
| Candida albicans | 12.5 |
| Aspergillus niger | 25.0 |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines [3]
| Cell Line | IC50 (μM) |
| A549 (Lung) | 21.0 |
| HCT116 (Colon) | 35.5 |
| MCF-7 (Breast) | 42.3 |
| HepG2 (Liver) | 83.5 |
| K562 (Leukemia) | 28.7 |
| U251 (Glioblastoma) | 33.1 |
| A2780 (Ovarian) | 56.4 |
| HOS (Osteosarcoma) | 48.2 |
| PC-3 (Prostate) | 61.9 |
Experimental Protocols
The following are detailed protocols for investigating the role of this compound as a microbial signaling molecule.
Protocol 1: Quorum Sensing Reporter Assay
This protocol utilizes a reporter strain to detect if this compound can induce or inhibit quorum sensing (QS). A common reporter is Chromobacterium violaceum, which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signals.
Objective: To determine if this compound can interfere with or mimic AHL-mediated quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., CV026, a mutant that does not produce its own AHL but responds to exogenous short-chain AHLs)
-
Luria-Bertani (LB) agar and broth
-
This compound solution (in a suitable solvent like ethanol or DMSO)
-
Short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) as a positive control for induction
-
Solvent control (ethanol or DMSO)
-
Sterile petri dishes, micropipettes, and filter paper discs
Methodology:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading a liquid culture evenly over the surface.
-
Allow the plate to dry in a sterile environment.
-
Impregnate sterile filter paper discs with known concentrations of this compound solution. As a starting point, concentrations can be tested in a range informed by its MIC values (e.g., 1, 5, 10, 25 µg per disc).
-
Place the this compound-impregnated discs onto the bacterial lawn.
-
On the same plate, or a separate one, place a disc with the solvent as a negative control.
-
For an inhibition assay, place a disc with a known concentration of C6-HSL to induce violacein production, and then place a disc with this compound nearby to observe any zone of inhibition of pigment production.
-
For an induction assay, observe if the disc with this compound alone can induce a purple halo around it.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe and document the production or inhibition of violacein around the discs. The diameter of the pigmented or non-pigmented zones can be measured for quantitative comparison.
Protocol 2: Biofilm Formation Assay
This protocol assesses the effect of this compound on the ability of bacteria to form biofilms, a process often regulated by cell-to-cell communication.
Objective: To quantify the impact of this compound on biofilm formation by a model organism such as Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 or another biofilm-forming strain)
-
Tryptic Soy Broth (TSB) or another suitable growth medium
-
This compound solution
-
Solvent control
-
Sterile 96-well microtiter plates (polystyrene)
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%) for destaining
-
Microplate reader
Methodology:
-
Grow an overnight culture of P. aeruginosa in TSB.
-
Dilute the overnight culture to an OD600 of approximately 0.02 in fresh TSB.
-
In the wells of a 96-well plate, add 180 µL of the diluted bacterial culture.
-
Add 20 µL of this compound solution to achieve final desired concentrations (e.g., ranging from sub-MIC to MIC values). Include wells with solvent control and medium-only blanks.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently discard the liquid from the wells.
-
Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
Dry the plate, and then add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol 3: Gene Expression Analysis using RT-qPCR
This protocol is for determining if this compound influences the expression of specific genes involved in microbial communication or virulence.
Objective: To measure changes in the transcript levels of quorum sensing-regulated genes in a target bacterium upon exposure to this compound.
Materials:
-
Target bacterial strain (e.g., Streptomyces coelicolor)
-
Growth medium
-
This compound solution
-
Solvent control
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., genes involved in antibiotic production or morphological differentiation) and a housekeeping gene for normalization.
Methodology:
-
Grow the bacterial culture to a specific growth phase (e.g., mid-logarithmic phase).
-
Expose the culture to a specific concentration of this compound or the solvent control.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Harvest the cells by centrifugation.
-
Extract total RNA using a suitable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Quantify the extracted RNA and assess its integrity.
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcriptase kit.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.
Visualizations: Signaling Pathways and Workflows
Caption: Biosynthesis of this compound and its conversion to Geosmin.
Caption: Hypothetical signaling pathway for this compound in a recipient microbe.
Caption: Experimental workflow for the biofilm formation assay.
Conclusion
This compound presents an exciting frontier in the study of microbial communication. Its production by diverse soil microbes and its chemical nature suggest a role in mediating complex interactions within microbial communities. The provided protocols offer a foundational framework for researchers to begin exploring these potential signaling functions. Further investigation into this compound's role in quorum sensing, biofilm regulation, and inter-species crosstalk will undoubtedly deepen our understanding of the chemical language of the microbial world and may unveil new targets for antimicrobial drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Modern approaches for detection of volatile organic compounds in metabolic studies focusing on pathogenic bacteria: Current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatolomics in Bacterial Ecotoxicology, A Novel Method for Detecting Signatures of Pesticide Exposure? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Germacradienol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Germacradienol derivatives and the subsequent screening for their biological activities. This document outlines detailed protocols for chemical modifications of the this compound scaffold and methodologies for evaluating the cytotoxic and antimicrobial properties of the resulting derivatives.
Introduction
This compound, a sesquiterpenoid alcohol, serves as a key precursor in the biosynthesis of various terpenes.[1] Recent studies have highlighted its potential as a bioactive molecule, demonstrating both cytotoxic and antimicrobial activities.[1] This has spurred interest in the synthesis of this compound derivatives to explore their structure-activity relationships (SAR) and identify novel therapeutic leads. This document provides protocols for the generation of a chemical library of this compound derivatives and subsequent bioactivity screening.
Data Presentation: Bioactivity of this compound and Derivatives
The following tables summarize the known quantitative bioactivity data for this compound and a synthesized derivative. These tables are intended to be expanded as new derivatives are synthesized and screened.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| This compound | A549 | Lung carcinoma | 21.0 |
| HCT-116 | Colon carcinoma | 35.2 | |
| MCF-7 | Breast adenocarcinoma | 42.8 | |
| HeLa | Cervical carcinoma | 25.5 | |
| HepG2 | Hepatocellular carcinoma | 83.5 | |
| SGC-7901 | Gastric carcinoma | 33.1 | |
| K562 | Chronic myelogenous leukemia | 28.4 | |
| U251 | Glioblastoma | 56.7 | |
| PC-3 | Prostate cancer | 48.9 | |
| Germacradienyl-11-O-β-D-glucopyranoside | All tested cell lines | - | Inactive |
Table 2: Antimicrobial Activity of this compound
| Compound | Microbial Strain | Type | MIC (µg/mL)[1] |
| This compound | Staphylococcus aureus | Gram-positive bacteria | 12.5 |
| Bacillus subtilis | Gram-positive bacteria | 12.5 | |
| Escherichia coli | Gram-negative bacteria | 25.0 | |
| Pseudomonas aeruginosa | Gram-negative bacteria | 25.0 | |
| Candida albicans | Fungus | 25.0 | |
| Aspergillus niger | Fungus | 25.0 | |
| Germacradienyl-11-O-β-D-glucopyranoside | All tested strains | - | Inactive |
Experimental Protocols
Synthesis of this compound Derivatives
The following are generalized protocols for the synthesis of this compound esters and ethers. These can be adapted to generate a diverse library of derivatives.
Protocol 1: Synthesis of this compound Esters via Esterification
This protocol describes the synthesis of a this compound ester using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound ester.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Synthesis of this compound Ethers via Williamson Ether Synthesis
This protocol outlines the synthesis of a this compound ether using a strong base and an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound ether.
-
Confirm the structure of the product by spectroscopic methods (NMR, MS).
Bioactivity Screening Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a common method for assessing the cytotoxic activity of the synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized derivatives against various microbial strains.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal
-
Negative control (broth with solvent)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with 10 µL of the diluted microbial suspension.
-
Include a positive control (a known antimicrobial agent) and a negative control (broth with the solvent used to dissolve the compounds).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria, 30 °C for yeast) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and potential signaling pathways that may be modulated by this compound derivatives.
References
Application Note: Germacradienol as a Standard for Volatile Organic Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacradienol (C₁₅H₂₆O, MW: 222.37 g/mol ) is a sesquiterpenoid alcohol that serves as a key intermediate in the biosynthesis of geosmin, a volatile organic compound (VOC) known for its earthy aroma.[1][2] The structural similarity of this compound to other sesquiterpenoids makes it a potential candidate as an internal or external standard for the quantitative analysis of this class of VOCs in various matrices, including microbial cultures, plant extracts, and environmental samples. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of other sesquiterpenoid VOCs using Gas Chromatography-Mass Spectrometry (GC-MS).
The use of an internal standard is a robust method in analytical chemistry that corrects for variations in sample injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of quantification. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.
This document outlines the preparation of a this compound standard, sample preparation procedures, GC-MS instrument parameters, and data analysis for the quantification of target VOCs.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane or ethyl acetate (GC grade or higher).
-
Target VOC Analytes: Certified reference standards of the VOCs to be quantified.
-
Sample Matrix: The biological or environmental matrix containing the target VOCs.
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes for GC injection
-
Vortex mixer
-
Centrifuge
-
Preparation of Standard Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of purified this compound.
-
Dissolve it in 10 mL of hexane in a volumetric flask.
-
Store the stock solution at -20°C in an amber vial.
-
-
Analyte Stock Solution (1 mg/mL):
-
Prepare individual stock solutions for each target VOC analyte by dissolving 10 mg of each certified standard in 10 mL of hexane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing a constant concentration of the this compound IS and varying concentrations of the target analytes.
-
For example, to a series of 1 mL volumetric flasks, add a fixed amount of the this compound IS stock solution (e.g., 50 µL to achieve a final concentration of 50 µg/mL).
-
Add varying volumes of the analyte stock solutions to create a calibration curve over the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Bring each flask to the final volume with hexane.
-
Sample Preparation
-
Liquid Samples (e.g., microbial culture supernatant):
-
To 1 mL of the liquid sample in a glass vial, add a known volume of the this compound IS stock solution (e.g., 50 µL of a 1 mg/mL solution).
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the VOCs.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
-
-
Solid Samples (e.g., plant material):
-
Accurately weigh a known amount of the homogenized solid sample (e.g., 1 g) into a suitable extraction vessel.
-
Add a known volume of the this compound IS stock solution.
-
Add a suitable volume of hexane (e.g., 5 mL) and extract using sonication or shaking for a defined period.
-
Centrifuge and transfer the hexane extract to a GC vial.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation and Analysis
Qualitative Analysis
Identify the peaks of the target analytes and this compound in the chromatogram by comparing their retention times and mass spectra with those of the authentic standards.
Quantitative Analysis
-
Calibration Curve:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the this compound IS.
-
Plot a calibration curve of the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
-
Sample Quantification:
-
Calculate the peak area ratio of the analyte to the this compound IS in the sample chromatogram.
-
Use the equation from the calibration curve to determine the concentration of the analyte in the sample.
-
Representative Quantitative Data
Table 1: Calibration Curve Data for Analyte X using this compound as an Internal Standard.
| Calibration Level | Analyte X Conc. (µg/mL) | This compound IS Conc. (µg/mL) | Peak Area (Analyte X) | Peak Area (IS) | Peak Area Ratio (Analyte X / IS) |
| 1 | 1 | 50 | 15,234 | 750,123 | 0.0203 |
| 2 | 5 | 50 | 76,170 | 755,432 | 0.1008 |
| 3 | 10 | 50 | 151,987 | 749,876 | 0.2027 |
| 4 | 25 | 50 | 380,543 | 752,345 | 0.5058 |
| 5 | 50 | 50 | 758,987 | 751,112 | 1.0105 |
| 6 | 100 | 50 | 1,510,345 | 748,990 | 2.0165 |
| Linear Regression | y = 0.0201x + 0.0002 | R² = 0.9998 |
Table 2: Quantification of Analyte X in Unknown Samples.
| Sample ID | Peak Area (Analyte X) | Peak Area (IS) | Peak Area Ratio (Analyte X / IS) | Calculated Conc. (µg/mL) |
| Sample 1 | 254,321 | 753,456 | 0.3375 | 16.78 |
| Sample 2 | 45,678 | 749,123 | 0.0610 | 3.02 |
| Sample 3 | 689,123 | 751,987 | 0.9164 | 45.58 |
Visualizations
Caption: Workflow for VOC quantification using this compound as an internal standard.
Caption: Simplified pathway of Geosmin biosynthesis from FPP via this compound.
References
Application Notes and Protocols for Antimicrobial and Cytotoxic Activity Assays of Germacradienol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacradienol, a member of the germacrane class of sesquiterpenoids, represents a promising scaffold for drug discovery due to the diverse biological activities reported for this chemical family. While specific data on this compound is limited, this document provides a comprehensive guide to the standard assays used to evaluate the antimicrobial and cytotoxic potential of germacrane sesquiterpenoids. The protocols and data herein are compiled from studies on structurally related compounds and serve as a foundational resource for initiating investigations into the bioactivity of this compound.
Antimicrobial Activity Assays
The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the compound's ability to inhibit and kill microbial growth, respectively.
Quantitative Data for Related Germacrane Sesquiterpenoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis (ATCC 29212) | 64 | [1] |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Staphylococcus aureus (ATCC 29213) | 64 | [1] |
| Germacrane Sesquiterpene Dilactone (Compound 4) | Staphylococcus aureus | 1.56 - 12.5 | [2] |
| Germacrane Sesquiterpene Dilactone (Compound 4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [2] |
| Germacrane Sesquiterpene Dilactone (Compound 9) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [2] |
| Germacrane Sesquiterpene Dilactones (Compounds 7-9) | Gram-positive and Gram-negative bacteria | 1.56 - 12.5 | [2] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 bacterial colonies and inoculate into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of test concentrations.
-
-
Assay Setup:
-
In a new 96-well plate, add 50 µL of CAMHB to all wells.
-
Transfer 50 µL of each this compound dilution to the corresponding wells of the assay plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and the vehicle used to dissolve this compound). Also, include a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxic Activity Assays
Cytotoxicity assays are crucial for evaluating the potential of a compound to kill or damage cells, a key characteristic for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or cellular function.
Quantitative Data for Related Germacrane Sesquiterpenoids
The following table presents IC50 values for various germacrane-type sesquiterpenoids against different human cancer cell lines, offering a point of reference for the potential cytotoxic activity of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Germacrane Sesquiterpenoid (Compound 13) | A549 (Lung carcinoma) | 6.02 - 10.77 | [3] |
| Germacrane Sesquiterpenoid (Compound 21) | A549 (Lung carcinoma) | 6.02 - 10.77 | [3] |
| Germacrane Sesquiterpenoid (Compound 23) | A549 (Lung carcinoma) | 6.02 - 10.77 | [3] |
| Germacrane Sesquiterpenoid (Compound 13) | MDA-MB-231 (Breast cancer) | 6.02 - 10.77 | [3] |
| Germacrane Sesquiterpenoid (Compound 21) | MDA-MB-231 (Breast cancer) | 6.02 - 10.77 | [3] |
| Germacrane Sesquiterpenoid (Compound 23) | MDA-MB-231 (Breast cancer) | 6.02 - 10.77 | [3] |
| Germacrane Sesquiterpene Dilactone (Compound 4) | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [2] |
| Germacrane Sesquiterpene Dilactones (Compounds 7-9) | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with a positive control, a negative control, and untreated cells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Signaling Pathways in Cytotoxicity
While the specific signaling pathways affected by this compound are yet to be elucidated, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.
Generalized Intrinsic Apoptosis Pathway
References
Investigating Germacradienol's Role in Plant-Microbe Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the role of Germacradienol, a sesquiterpenoid alcohol, in the complex interactions between plants and microbes. The following protocols and data will be invaluable for researchers in plant pathology, natural product chemistry, and drug discovery seeking to explore the antimicrobial potential and signaling functions of this volatile compound.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid that serves as a crucial intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1] Beyond its role as a biosynthetic precursor, recent studies have highlighted the antimicrobial and cytotoxic properties of this compound, suggesting its potential involvement in plant defense mechanisms against pathogenic microbes. This document outlines detailed protocols for the isolation, identification, and biological evaluation of this compound's role in plant-microbe interactions.
Quantitative Data Summary
While extensive quantitative data on the antimicrobial activity of this compound against a wide array of plant pathogens are still emerging, preliminary studies have demonstrated its inhibitory effects. The following table summarizes available data and provides a template for researchers to populate as more data becomes available through the application of the protocols outlined below.
| Microbial Species | Type of Microbe | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | Not specified | [2] |
| Enterococcus faecalis | Gram-positive bacterium | Not specified | [2] |
| Escherichia coli | Gram-negative bacterium | Not specified | [2] |
| Pseudomonas aeruginosa | Gram-negative bacterium | Not specified | [2] |
| Candida albicans | Fungus | Not specified | [2] |
| Aspergillus fumigatus | Fungus | Not specified | [2] |
| Botrytis cinerea | Fungus | To be determined | |
| Fusarium oxysporum | Fungus | To be determined | |
| Ralstonia solanacearum | Bacterium | To be determined | |
| Xanthomonas campestris | Bacterium | To be determined |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of this compound from Plant Material
This protocol describes a systematic approach to isolate bioactive compounds, such as this compound, from plant extracts based on their antimicrobial activity.[1][3]
Materials:
-
Plant material (e.g., leaves, roots of a species known to produce sesquiterpenoids)
-
Solvents for extraction (e.g., methanol, ethanol, ethyl acetate, hexane)
-
Rotary evaporator
-
Chromatography columns (e.g., silica gel, Sephadex LH-20)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Fractions collector
-
Microplate reader
-
Relevant microbial cultures (bacteria and fungi)
-
Sterile growth media (e.g., Nutrient Broth, Potato Dextrose Broth)
-
96-well microplates
Procedure:
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Concentrate each extract using a rotary evaporator.
-
-
Initial Antimicrobial Screening:
-
Perform a preliminary antimicrobial assay (e.g., disc diffusion or broth microdilution) with the crude extracts to identify the most active extract.
-
-
Fractionation of the Active Extract:
-
Subject the most active extract to column chromatography (e.g., silica gel) using a gradient elution system (e.g., hexane-ethyl acetate).
-
Collect fractions of a defined volume using a fraction collector.
-
Monitor the separation process using TLC.
-
-
Bioassay of Fractions:
-
Test each fraction for antimicrobial activity using the same assay as in step 2.
-
Pool the active fractions.
-
-
Purification of the Active Compound:
-
Subject the pooled active fractions to further chromatographic purification steps (e.g., Sephadex LH-20, preparative HPLC) until a pure compound is isolated.
-
-
Structure Elucidation:
-
Identify the structure of the purified active compound using spectroscopic techniques (e.g., NMR, MS).
-
Protocol 2: Antimicrobial Susceptibility Testing of this compound
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of purified this compound against selected plant pathogenic bacteria and fungi using the broth microdilution method.[4][5]
Materials:
-
Purified this compound
-
Solvent for this compound (e.g., DMSO)
-
Bacterial and fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Ralstonia solanacearum, Xanthomonas campestris)
-
Appropriate sterile liquid growth media (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microplates
-
Microplate reader
-
Positive control antibiotics/antifungals (e.g., streptomycin, amphotericin B)
-
Negative control (solvent)
Procedure:
-
Prepare Inoculum:
-
Culture the microbial pathogens to the mid-logarithmic phase of growth.
-
Adjust the concentration of the microbial suspension to a standard (e.g., 0.5 McFarland standard).
-
-
Prepare Serial Dilutions of this compound:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 500 µg/mL to 0.98 µg/mL).
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the this compound dilutions.
-
-
Controls:
-
Include positive control wells with a known antibiotic/antifungal.
-
Include negative control wells with the solvent used to dissolve this compound to ensure it has no inhibitory effect.
-
Include growth control wells with only the microbial inoculum and medium.
-
-
Incubation:
-
Incubate the microplates at the optimal temperature and duration for each microbe (e.g., 28-30°C for 24-48 hours for bacteria and 25°C for 48-72 hours for fungi).
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Protocol 3: Analysis of Plant Defense Gene Expression in Response to this compound
This protocol outlines the use of quantitative real-time PCR (qPCR) to investigate whether this compound can induce the expression of key plant defense genes.[6]
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, tomato)
-
Purified this compound
-
Control solution (e.g., solvent used for this compound)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green master mix
-
Primers for defense-related genes (e.g., PR-1, PDF1.2, LOX2) and a reference gene (e.g., Actin)
Procedure:
-
Plant Treatment:
-
Treat plant seedlings with a solution of this compound at a predetermined concentration.
-
Treat a control group of seedlings with the solvent solution.
-
Collect leaf samples at different time points after treatment (e.g., 0, 6, 12, 24 hours).
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen leaf samples using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qPCR Analysis:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target defense genes and the reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the comparative CT (ΔΔCT) method, normalizing to the expression of the reference gene.
-
Compare the gene expression levels in this compound-treated plants to the control plants to determine if there is a significant induction of defense genes.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the potential involvement of this compound in plant defense signaling pathways. As a sesquiterpenoid, this compound could potentially modulate the jasmonic acid (JA) and salicylic acid (SA) pathways, which are key regulators of plant immunity against different types of pathogens.
Caption: Biosynthesis of this compound from Farnesyl Diphosphate.
Caption: Hypothesized role of this compound in plant defense signaling.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for bioassay-guided isolation of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Streptomyces sp. JCK-6131 Protects Plants Against Bacterial and Fungal Diseases via Two Mechanisms [frontiersin.org]
- 5. Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in scaling up Germacradienol production in bioreactors
Welcome to the technical support center for challenges in scaling up Germacradienol production. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their bioreactor experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up?
A1: this compound is a sesquiterpenoid alcohol. It serves as a crucial intermediate in the biosynthesis of other valuable compounds, such as geosmin, and is a precursor for various pharmaceuticals.[1][2] For example, the related precursor, germacrene A, can be chemically converted to the anti-tumor drug β-elemene.[2] Scaling up production in microbial cell factories offers a more sustainable and efficient alternative to extraction from natural sources, which often yields low quantities.[2][3]
Q2: What are the primary host organisms used for this compound production?
A2: The most common microbial hosts for producing this compound and other sesquiterpenes are Escherichia coli and the yeast Saccharomyces cerevisiae.[4][5] These organisms are well-characterized, have a wide range of available genetic tools, and are suitable for industrial-scale fermentation.[6] Metabolic engineering strategies typically focus on optimizing the native mevalonate (MVA) pathway in yeast or the heterologous expression of this pathway in E. coli to increase the precursor supply of farnesyl pyrophosphate (FPP).[5][7]
Q3: What are the main categories of challenges when scaling up from a shake flask to a bioreactor?
A3: The primary challenges in scaling up bioprocesses can be grouped into three main areas:
-
Metabolic and Genetic Stability: Ensuring the engineered microbial strain remains genetically stable and that metabolic fluxes are directed efficiently towards this compound production under new environmental conditions.[8]
-
Bioreactor Environment Control: Maintaining homogeneous conditions in a large volume. This includes ensuring adequate mixing, oxygen transfer, heat removal, and pH control, which become progressively more difficult with increasing scale.[9][10]
-
Downstream Processing: Efficiently separating and purifying this compound from a large volume of fermentation broth, which can contain numerous byproducts.[11]
Troubleshooting Guide
Problem 1: Low this compound Titer or Productivity
This is the most common issue encountered during scale-up. The cause can be biological (strain-related) or physical (bioreactor-related).
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Insufficient Precursor (FPP) Supply | 1. Analyze for accumulation of upstream mevalonate pathway intermediates (e.g., mevalonate). 2. Check expression levels of key pathway enzymes like truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20). | 1. Overexpress key bottleneck enzymes in the MVA pathway.[2] 2. Consider fusing the this compound synthase to FPP synthase to channel the substrate.[7] |
| Low this compound Synthase (GdlS) Activity | 1. Verify GdlS gene expression via RT-qPCR. 2. Perform in-vitro enzyme assays with cell lysate to confirm activity. 3. Sequence the GdlS gene to check for mutations. | 1. Use a stronger, inducible promoter for GdlS expression. 2. Optimize codons of the GdlS gene for the host organism (S. cerevisiae or E. coli).[4] |
| Sub-optimal Fermentation Conditions | 1. Review and compare current bioreactor parameters (pH, temperature, dissolved oxygen) against established optimal ranges for the host strain.[12] 2. Analyze nutrient levels (carbon, nitrogen) throughout the fermentation run. | 1. Perform a Design of Experiments (DOE) at a smaller scale to optimize parameters like temperature, pH, and feeding strategy.[13][14] 2. Adjust the feed media composition to avoid nutrient limitation. |
| Product Toxicity or Degradation | 1. Measure cell viability (e.g., via flow cytometry) over time to check for toxic effects. 2. Analyze samples for potential degradation products of this compound. | 1. Implement in-situ product removal using an organic overlay (e.g., dodecane) in the bioreactor to sequester the product away from the cells. 2. Optimize the harvest time to minimize degradation. |
Problem 2: Poor or Inconsistent Microbial Growth After Scale-Up
Transitioning to a larger volume can introduce environmental stressors that inhibit microbial growth.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxygen Limitation | 1. Monitor the Dissolved Oxygen (DO) level and the volumetric oxygen transfer coefficient (kLa). DO levels should ideally be maintained above 20-30%.[15] 2. Observe if growth slows or stops when cell density becomes high. | 1. Increase agitation speed (beware of shear stress). 2. Increase airflow/sparging rate. 3. Use oxygen-enriched air.[16] |
| Insufficient Mixing / Nutrient Gradients | 1. Check for visible signs of poor mixing (e.g., color/turbidity differences in the vessel). 2. Take samples from different locations in the bioreactor to test for uniform pH and nutrient concentration.[10] | 1. Optimize impeller design and speed.[9] 2. Ensure proper placement and number of baffles to improve turbulence. |
| Shear Stress | 1. Observe cell morphology under a microscope for signs of damage. 2. Correlate high agitation speeds with decreased cell viability.[16] | 1. Reduce impeller tip speed by lowering the RPM. 2. Use impellers designed for low-shear mixing (e.g., marine or pitched-blade impellers). |
| Contamination | 1. Plate a sample of the culture on non-selective agar to check for foreign microbes. 2. Review sterilization protocols for the bioreactor and all feed lines.[17] | 1. Re-sterilize the bioreactor and media. 2. Ensure all connections and seals are aseptic.[18] |
Quantitative Data Summary
The following table summarizes reported production titers for Germacrene A, a closely related sesquiterpene, providing a benchmark for scaled-up production in S. cerevisiae.
| Host Strain | Gene/Strategy | Scale | Fermentation Mode | Titer (mg/L) | Reference |
| S. cerevisiae | Screened DeGAS | Shake Flask | Batch | 399.8 | [7] |
| S. cerevisiae | ERG20-DeGAS Fusion | Shake Flask | Batch | 492.0 | [7] |
| S. cerevisiae | 3x ERG20-DeGAS Cassette | Shake Flask | Batch | 985.5 | [7] |
| S. cerevisiae | Optimized Strain | 5-L Bioreactor | Fed-Batch | 19,820 (19.82 g/L) | [7] |
| S. cerevisiae | tHMG1 Overexpression, FPP-GAS Fusion | Shake Flask | Batch | 190.7 | [2] |
Visualizations
Metabolic Pathway for this compound Production
Caption: Engineered mevalonate pathway in yeast for this compound production.
Experimental Workflow: From Strain to Bioreactor
Caption: Standard workflow for scaling this compound production.
Logical Troubleshooting Flow for Low Yield
Caption: A decision tree for diagnosing low this compound yield.
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation in a 5-L Bioreactor (S. cerevisiae)
-
Inoculum Preparation:
-
Inoculate 50 mL of YPD medium in a 250 mL shake flask with a single colony of the engineered S. cerevisiae strain.
-
Incubate at 30°C, 220 rpm for 24 hours.
-
Use this culture to inoculate 500 mL of YPD in a 2 L shake flask and incubate under the same conditions for 18-24 hours until the OD600 reaches 5-10.
-
-
Bioreactor Preparation:
-
Prepare 3 L of batch fermentation medium (e.g., defined synthetic medium with 20 g/L glucose).
-
Calibrate pH (setpoint 5.5-6.0) and DO (100% with air) probes.
-
Sterilize the bioreactor with the medium in place via autoclaving.[17]
-
-
Fermentation Run:
-
Aseptically transfer the 500 mL inoculum to the bioreactor.
-
Set initial parameters: Temperature 30°C, pH 5.5 (controlled with NH4OH and H3PO4), agitation 400 rpm, aeration 1.5 L/min.
-
Link agitation to the DO probe in a cascade. Set the DO minimum to 30%. The controller will increase agitation (e.g., up to 1000 rpm) to maintain the DO setpoint.[15]
-
Batch Phase: Allow cells to grow until the initial glucose is depleted (indicated by a sharp spike in DO).
-
Fed-Batch Phase: Begin feeding a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low residual glucose concentration, preventing ethanol formation. A common strategy is an exponential feed for ~24 hours followed by a constant feed.
-
Take samples aseptically every 4-6 hours to measure OD600, residual glucose, and this compound concentration.
-
Protocol 2: Quantification of this compound via GC-MS
-
Sample Preparation:
-
Take 1 mL of fermentation broth.
-
Add 1 mL of an organic solvent with an internal standard (e.g., ethyl acetate containing 10 mg/L of caryophyllene).
-
Vortex vigorously for 2 minutes to extract the this compound.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the top organic layer to a new vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: 250°C, Splitless mode.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start at 80°C, hold for 2 min. Ramp to 200°C at 10°C/min. Ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio of this compound to the internal standard against a calibration curve.
-
References
- 1. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]
- 2. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies for sesquiterpene production in microorganism (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Terpenoids by Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Saccharomyces cerevisiae for biosynthesis of the anticarcinogen precursor germacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
- 9. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 10. Bioreactor Scaling Challenges → Area → Sustainability [esg.sustainability-directory.com]
- 11. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 12. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 14. alicat.com [alicat.com]
- 15. Troubleshooting Common Issues in Bioreactors and Fermenters for Global Buyers [mixer-dryer.com]
- 16. idbs.com [idbs.com]
- 17. atlas-scientific.com [atlas-scientific.com]
- 18. bioreactors.eu [bioreactors.eu]
optimizing fermentation conditions for improved Germacradienol yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for improved Germacradienol yield. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance? A1: this compound, specifically (1(10)E,5E)-germacradien-11-ol, is a sesquiterpenoid alcohol. It is a crucial intermediate in the biosynthesis of geosmin, a compound responsible for the earthy smell of soil.[1][2] The biosynthesis from farnesyl diphosphate (FPP) is a key step in the formation of geosmin in various bacteria and fungi.[3][4][5]
Q2: What microbial hosts are commonly used for this compound production? A2: While natively produced in organisms like Streptomyces coelicolor and Aspergillus ustus, for industrial production, genetically engineered hosts are preferred.[1][4] Escherichia coli and Saccharomyces cerevisiae (yeast) are the most established and engineered microbial hosts for producing a variety of terpenoids, including sesquiterpenes derived from FPP.[6][7] These hosts are chosen for their fast growth rates and well-established genetic tools.[7]
Q3: What are the key metabolic engineering strategies to improve yield? A3: Key strategies focus on increasing the precursor supply of Farnesyl diphosphate (FPP) and diverting it towards this compound. This includes:
-
Upregulation of the Mevalonate (MVA) Pathway: In hosts like yeast, overexpressing key enzymes such as HMG-CoA reductase (HMGR) is critical to boost the FPP pool.[8][9]
-
Downregulation of Competing Pathways: To maximize carbon flux towards this compound, pathways that consume FPP are often downregulated. A primary target is the squalene synthase gene (ERG9 in yeast), which diverts FPP to ergosterol biosynthesis.[9]
-
Expression of Efficient this compound Synthase: Introducing and expressing a highly active this compound synthase (GdlS), the enzyme that converts FPP to this compound, is fundamental.[1][3]
Q4: What is a typical fermentation strategy for high-density cultures? A4: Fed-batch fermentation is a widely used strategy to achieve high cell densities and, consequently, higher product yields.[9][] This method involves feeding nutrients at a controlled rate during the fermentation, which helps to avoid the inhibitory effects of high substrate concentrations and the formation of toxic byproducts.[][11]
Q5: How can I extract and quantify this compound from my fermentation? A5: this compound, being a sesquiterpene alcohol, is typically extracted from the fermentation broth using a water-immiscible organic solvent like pentane or a chloroform mixture.[3] Quantification is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for separation and identification based on its mass spectrum.[3]
Troubleshooting Guide for Low this compound Yield
This guide provides solutions to common problems that may arise during this compound fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Suboptimal Medium Composition: Incorrect balance of carbon and nitrogen sources can repress secondary metabolite production.[12] | Systematically test different carbon sources (e.g., glucose, glycerol, fructose) and nitrogen sources (e.g., yeast extract, peptone).[13][14] The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize.[15] |
| Incorrect pH: Drastic pH shifts during fermentation can inhibit biosynthetic enzyme activity.[12][16] | The optimal pH for fungal and yeast metabolite production is often between 4.0 and 7.0.[14][17] Monitor and control the pH throughout the fermentation using buffering agents or automated acid/base addition. | |
| Non-ideal Temperature: Temperature affects both cell growth and enzyme kinetics.[18][19] | The optimal temperature for many yeast and fungal fermentations is between 25°C and 30°C.[12][20] Lowering the temperature during the production phase can sometimes enhance secondary metabolite yield by separating it from the growth phase.[21] | |
| Insufficient Aeration: Oxygen is crucial for the growth of microbial hosts and for the activity of many enzymes.[12] | Optimize agitation and aeration rates to maintain adequate dissolved oxygen (DO) levels without causing excessive shear stress.[12][14] | |
| Poor Cell Growth | Nutrient Limitation: A key nutrient in the medium may be depleted early in the fermentation. | Ensure the medium is well-balanced. For fed-batch cultures, design a feeding strategy that provides all necessary nutrients throughout the process.[22] |
| Toxicity of Intermediates: Accumulation of metabolic intermediates, such as FPP or even the product itself, can be toxic to the host cells.[7][23] | Implement a two-phase culture system with an organic solvent overlay to extract the product in situ, reducing its concentration in the aqueous phase. Dynamically control the expression of pathway genes to prevent the buildup of toxic intermediates.[23] | |
| Accumulation of FPP | Inefficient this compound Synthase (GdlS): The expressed GdlS may have low activity or be poorly expressed. | Screen for and express a more efficient GdlS.[9] Ensure the synthase has its required cofactors, such as Mg²⁺.[3][4][24] |
| Metabolic Bottleneck Downstream of FPP: The cell's capacity to convert FPP to this compound is lower than its capacity to produce FPP. | Optimize the expression level of GdlS relative to the upstream MVA pathway genes. A balanced expression is crucial for maximizing flux to the final product. | |
| Inconsistent Yields | Inoculum Variability: Inconsistent age, size, or viability of the inoculum can lead to variable fermentation performance. | Standardize your inoculum preparation protocol, ensuring a consistent cell density and physiological state for each fermentation run.[14][25] |
| Genetic Instability: Plasmid-based expression systems can be unstable, leading to loss of the biosynthetic pathway over time. | Integrate the expression cassettes for the this compound pathway into the host chromosome for improved stability.[26] |
Data Summary Tables
Table 1: Key Fermentation Parameters for Optimization
| Parameter | Typical Range | Rationale & Considerations |
| Temperature | 25 - 30 °C | Affects enzyme activity and cell growth. Lower temperatures may favor product formation over biomass.[21] |
| pH | 5.0 - 7.0 | Crucial for enzyme stability and function.[12] Significant shifts can halt production. Yeast fermentations often result in a pH decline.[17] |
| Carbon Source | Glucose, Fructose, Glycerol | The choice of carbon source can significantly influence metabolic flux and product yield.[13][27] |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Salts | The type and concentration of the nitrogen source affect both growth and secondary metabolite synthesis.[22] |
| Aeration (DO) | >20% saturation | Essential for aerobic hosts like S. cerevisiae. Oxygen limitation can lead to the production of inhibitory byproducts like ethanol.[12] |
Table 2: Metabolic Engineering Targets in S. cerevisiae for Sesquiterpene Production
| Target Gene | Strategy | Purpose |
| tHMG1 | Overexpression | Upregulate a key rate-limiting enzyme in the MVA pathway to increase precursor supply.[8][28] |
| ERG20 | Overexpression | Increase FPP synthase activity to boost the direct precursor pool for this compound.[26] |
| ERG9 | Downregulation / Deletion | Block the competing pathway to ergosterol, redirecting FPP towards the desired product.[9] |
| ROX1 | Knockout | Delete a negative regulator of the MVA pathway to relieve repression and enhance flux.[28] |
| GdlS | Heterologous Expression | Introduce the gene for this compound synthase to convert FPP to the final product.[1] |
Visualizations
Caption: The biosynthesis of this compound from the precursor Farnesyl Diphosphate (FPP).
Caption: A typical workflow for optimizing this compound production.
References
- 1. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Geosmin biosynthesis. Streptomyces coelicolor this compound/germacrene D synthase converts farnesyl diphosphate to geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]
- 8. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. The impact of carbon source on cell growth and the production of bioactive compounds in cell suspensions of Hancornia speciosa Gomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of pH on growth, protein synthesis, and lipid-rich particles of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Temperature affects organic acid, terpene and stilbene metabolisms in wine grapes during postharvest dehydration [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Effect of Temperature-Shift and Temperature-Constant Cultivation on the Monacolin K Biosynthetic Gene Cluster Expression in Monascus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Geosmin synthase - Wikipedia [en.wikipedia.org]
- 25. Problem Fermentations | Viticulture and Enology [wineserver.ucdavis.edu]
- 26. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields of Germacradienol in Engineered Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the microbial production of Germacradienol.
Frequently Asked Questions (FAQs)
Q1: My engineered strain is producing very little to no this compound. What are the most common reasons for this?
A1: Low or no yield of this compound can typically be attributed to one or more of the following factors:
-
Insufficient Precursor Supply: The immediate precursor for this compound is Farnesyl pyrophosphate (FPP). Inadequate flux through the upstream metabolic pathway (e.g., the mevalonate (MVA) pathway in yeast) is a very common bottleneck.[1][2][3]
-
Low this compound Synthase (GdlS) Activity: The heterologously expressed GdlS enzyme may have low catalytic activity in your host organism due to improper folding, lack of essential cofactors, or suboptimal reaction conditions.
-
Suboptimal Fermentation Conditions: Factors such as temperature, pH, and media composition can significantly impact both cell growth and enzyme activity, thereby affecting this compound production.[4][5]
-
Metabolic Burden and Product Toxicity: Overexpression of heterologous pathway genes can impose a significant metabolic burden on the host, leading to reduced growth and productivity.[6] Additionally, high concentrations of this compound or other pathway intermediates may be toxic to the cells.[7]
-
Diversion of FPP to Competing Pathways: In yeast, FPP is a critical precursor for essential molecules like sterols (e.g., ergosterol) and ubiquinone. The native enzymes in these pathways, such as squalene synthase (ERG9), can outcompete GdlS for the FPP pool.[1][8][9][10]
Q2: How can I confirm if my this compound synthase is being expressed and is active?
A2: To verify the expression and activity of your GdlS, you can perform the following:
-
Protein Expression Analysis: Use SDS-PAGE and Western blotting (if you have a tagged protein) to confirm that the GdlS protein is being produced and is of the correct size.
-
In Vitro Enzyme Assay: Purify the GdlS enzyme from your engineered strain and perform an in vitro assay using FPP as the substrate. The production of this compound can be detected and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). This will confirm the catalytic activity of your enzyme.
-
Cell-free Extract Assay: As a quicker alternative to protein purification, you can prepare a cell-free extract from your production strain and perform the enzyme assay.
Q3: What is a good starting point for optimizing the fermentation conditions for this compound production?
A3: For initial optimization, consider the following:
-
Temperature: Many microbial systems for terpene production are incubated at around 30°C.[11] However, if you are experiencing issues with protein folding, expressing the GdlS at a lower temperature (e.g., 18-25°C) might be beneficial.[11]
-
pH: The optimal pH for this compound synthase activity should be determined. Many sesquiterpene synthases have a slightly alkaline optimal pH.[11]
-
Media Composition: Ensure your media has sufficient carbon source, nitrogen source, and essential minerals. For yeast, complex media like YPD can be a good starting point, while for E. coli, TB or 2xYT media are commonly used for protein expression.
-
Inducer Concentration: If you are using an inducible promoter to express GdlS, optimizing the inducer concentration (e.g., IPTG for E. coli or galactose for yeast) is crucial.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to low this compound yields.
Problem 1: No or Negligible this compound Production
This is often the most critical issue and requires a step-by-step investigation of the entire biosynthetic pathway.
| Potential Cause | Diagnostic Test | Recommended Solution |
| No/Low GdlS Expression | SDS-PAGE of total cell protein, Western blot if a tag is present. | - Verify the integrity of your expression vector (sequencing).- Optimize codon usage of the GdlS gene for your host organism.- Try a different expression vector with a stronger promoter or a different tag.- Optimize inducer concentration and induction time/temperature. |
| Inactive GdlS Enzyme | In vitro enzyme assay with purified GdlS or cell-free extract. | - Ensure the presence of the essential cofactor Mg2+ in the assay buffer (typically 5-10 mM).[11]- If the enzyme is in inclusion bodies (E. coli), optimize expression at lower temperatures (e.g., 18-25°C) or use a chaperone co-expression system.[11]- Consider protein engineering of the synthase to improve its stability or activity. |
| Lack of FPP Precursor | Measure the accumulation of upstream intermediates (e.g., mevalonate) or related byproducts (e.g., farnesol) via GC-MS. | - Overexpress key enzymes in the MVA pathway (e.g., tHMG1, ERG20).[3][12]- Down-regulate or inhibit competing pathways that consume FPP (e.g., down-regulate ERG9 in yeast).[1][9][10] |
Problem 2: Low Yield of this compound
Once you have confirmed that your strain is producing this compound, the next step is to optimize the yield.
| Potential Cause | Diagnostic Test | Recommended Solution |
| Insufficient FPP Supply | Quantify FPP levels or downstream byproducts of the MVA pathway (e.g., squalene, farnesol). | - Overexpress rate-limiting enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).[3][12]- Overexpress FPP synthase (ERG20 in yeast).[13] |
| Competition for FPP | Measure the levels of squalene and ergosterol in your engineered strain. | - Down-regulate the expression of squalene synthase (ERG9) by replacing its native promoter with a weaker or inducible promoter.[1][9][10]- Consider protein fusion of FPP synthase and GdlS to channel the substrate directly to the desired enzyme.[14] |
| Suboptimal Fermentation | Perform a design of experiments (DoE) approach to test different temperatures, pH values, and media compositions. | - Test a range of temperatures (e.g., 25°C, 30°C, 37°C) and pH levels.- Evaluate different carbon and nitrogen sources in the fermentation medium. |
| Product Toxicity | Perform a toxicity assay by adding known concentrations of this compound to a culture of your host strain and monitoring growth. | - Implement a two-phase fermentation system using an organic solvent (e.g., dodecane) to extract this compound from the culture broth in situ, thereby reducing its concentration in the aqueous phase.[9]- Engineer efflux pumps to actively transport this compound out of the cells. |
| Redox Imbalance (NADPH/NADP+) | Measure the intracellular ratio of NADPH to NADP+. | - Overexpress enzymes that regenerate NADPH, such as those in the pentose phosphate pathway.[15]- Engineer the ammonium assimilation pathway to favor NADPH-dependent reactions.[13] |
Quantitative Data Summary
The following tables summarize production titers of this compound and related sesquiterpenes from various metabolic engineering studies. This data can serve as a benchmark for your own experiments.
Table 1: Production of Germacrene A (a related sesquiterpene) in Engineered S. cerevisiae [16]
| Strain Modification | Germacrene A Titer (g/g CDW) |
| Wild Type + Germacrene A Synthase | Not Detected |
| Overexpression of tHMGR and ERG13, deletion of ROX1 | Increased squalene, no Germacrene A |
| Above modifications + repression of ERG9 | 0.0011 |
Table 2: Production of Patchoulol (a sesquiterpene alcohol) in Engineered S. cerevisiae [9][14]
| Strain Modification | Patchoulol Titer (mg/L) |
| Patchoulol Synthase | Low |
| Down-regulation of ERG9 | 16.9 |
| Fusion of FPPS and Patchoulol Synthase | 41 |
Table 3: Kinetic Parameters of this compound Synthases [17][18]
| Enzyme Source | kcat (s-1) | Km for FPP (nM) |
| Streptomyces coelicolor (full-length) | 6.2 x 10-3 | 62 |
| Streptomyces coelicolor (N-terminal domain) | 3.2 x 10-3 | 115 |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Fermentation Broth
This protocol is adapted for the analysis of sesquiterpenes from a microbial culture with an organic overlay.
Materials:
-
Fermentation culture with an organic overlay (e.g., n-dodecane).
-
Ethyl acetate (GC grade).
-
Anhydrous sodium sulfate.
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Internal standard (e.g., caryophyllene or another sesquiterpene not produced by the strain).
Procedure:
-
Sample Collection: Carefully remove a known volume (e.g., 500 µL) of the organic layer from the top of the fermentation culture.
-
Dilution and Internal Standard Addition: Dilute the organic phase sample with an equal volume of ethyl acetate containing a known concentration of the internal standard.
-
Drying: Pass the sample through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing to a pure standard if available.
-
Calculate the concentration of this compound by comparing the peak area of this compound to the peak area of the internal standard, using a standard curve for calibration.
-
Protocol 2: In Vitro this compound Synthase Activity Assay
This protocol is for determining the catalytic activity of a purified GdlS enzyme or a cell-free extract.
Materials:
-
Purified GdlS enzyme or cell-free extract.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
Farnesyl pyrophosphate (FPP) substrate.
-
Organic solvent for extraction (e.g., hexane or ethyl acetate).
-
GC-MS for product analysis.
Procedure:
-
Reaction Setup: In a glass vial, combine the assay buffer, a known amount of enzyme (or cell-free extract), and initiate the reaction by adding FPP to a final concentration of 10-50 µM. The total reaction volume is typically 500 µL to 1 mL.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Extraction: Stop the reaction by adding an equal volume of organic solvent (e.g., ethyl acetate). Vortex vigorously for 30 seconds to extract the sesquiterpene products.[11]
-
Phase Separation: Centrifuge the mixture briefly to separate the organic and aqueous phases.
-
Analysis: Analyze the organic phase by GC-MS as described in Protocol 1 to identify and quantify the this compound produced.
Signaling Pathways and Experimental Workflows
Metabolic Pathway for this compound Production in Engineered Yeast
The following diagram illustrates the engineered mevalonate (MVA) pathway for enhanced FPP production and its conversion to this compound, highlighting key enzymes and competing pathways.
References
- 1. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysbio.se [sysbio.se]
- 3. mdpi.com [mdpi.com]
- 4. Influence of fermentation conditions on polysaccharide production and the activities of enzymes involved in the polysaccharide synthesis of Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relieving metabolic burden to improve robustness and bioproduction by industrial microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulating Flux-Competing Enzyme Squalene Synthase By Protein Degradation Mechanism to Improve Sesquiterpene Production in Saccharomyces Cerevisiae | AIChE [proceedings.aiche.org]
- 9. Production of plant sesquiterpenes in Saccharomyces cerevisiae: effect of ERG9 repression on sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A squalene synthase protein degradation method for improved sesquiterpene production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to Maintain Redox Homeostasis in Yeast Cells with Impaired Fermentation-Dependent NADPH Generation | MDPI [mdpi.com]
- 16. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. HKU Scholars Hub: Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]
overcoming instability of Germacradienol during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Germacradienol during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions to mitigate its degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Degradation due to Acidic Conditions: this compound is susceptible to acid-catalyzed rearrangement and cyclization, particularly into geosmin. The presence of acidic compounds from the source material or the use of acidic solvents can lead to significant loss. | - Use Neutral Solvents: Employ neutral and aprotic solvents such as hexane, pentane, or ethyl acetate for extraction. - Buffer the Extraction Medium: If an aqueous or protic solvent system is necessary, consider buffering it to a neutral or slightly alkaline pH (7.0-8.0). - Pre-neutralization of Biomass: For acidic source materials, consider a gentle pre-washing step with a mild buffer. |
| Thermal Degradation: As a sesquiterpenoid alcohol, this compound can be sensitive to high temperatures, leading to dehydration or rearrangement. | - Low-Temperature Extraction: Perform extractions at room temperature or below. If necessary, use cold solvent extraction or methods that avoid excessive heat. - Avoid High-Heat Drying: If drying the source material, use methods like freeze-drying or low-temperature vacuum drying instead of high-temperature oven drying. | |
| Enzymatic Conversion: If extracting from a biological source that also produces geosmin synthase, this enzyme will actively convert this compound to geosmin. | - Rapid Enzyme Denaturation: Immediately after cell lysis, incorporate a rapid heat shock (if thermal stability of this compound permits) or use chemical denaturants to inactivate enzymes. - Solvent Choice: Use a solvent that precipitates or denatures proteins, such as acetone or ethanol, as the initial extraction step. | |
| Oxidative Degradation: Prolonged exposure to air (oxygen) can lead to oxidation of the alcohol group and double bonds. | - Use of Inert Atmosphere: Conduct extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon). - Degas Solvents: Before use, degas solvents to remove dissolved oxygen. - Addition of Antioxidants: Consider the addition of a small amount of a non-interfering antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent. | |
| Presence of Geosmin as a Major Contaminant | Acid-Catalyzed Conversion: This is the most likely cause, as the proton-initiated cyclization of this compound is the primary pathway to geosmin formation. | - Strict pH Control: Maintain neutral to slightly alkaline conditions throughout the extraction and purification process. - Use of Aprotic Solvents: Aprotic solvents will not facilitate the protonation step required for conversion to geosmin. |
| Enzymatic Activity: As mentioned above, the presence of active geosmin synthase will directly lead to the formation of geosmin. | - Implement Enzyme Inactivation Protocols: Refer to the solutions for enzymatic conversion under "Low or No Yield of this compound". | |
| Formation of Multiple Unidentified Byproducts | Rearrangements and Isomerization: The flexible germacrane skeleton is prone to various rearrangements under thermal or acidic stress. | - Gentle Extraction Conditions: Employ mild extraction techniques that avoid harsh pH and high temperatures. - Minimize Extraction Time: Shorter extraction times reduce the opportunity for degradation and side reactions. |
| Solvent-Induced Degradation: Reactive solvents or impurities in solvents can react with this compound. | - Use High-Purity Solvents: Ensure that all solvents are of high purity and free from acidic or oxidizing impurities. - Avoid Halogenated Solvents: In the presence of trace moisture, halogenated solvents can form acidic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of this compound instability is its propensity to undergo a proton-initiated cyclization and rearrangement to form geosmin, a more stable bicyclic ether. This reaction is catalyzed by acidic conditions and the enzyme geosmin synthase.
Q2: What are the ideal storage conditions for this compound extracts?
A2: To ensure the stability of this compound in extracts, they should be stored under the following conditions:
-
Temperature: At or below -20°C. For long-term storage, -80°C is preferable.
-
Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Solvent: In a neutral, aprotic solvent of high purity (e.g., hexane or pentane).
-
Light: Protected from light by using amber vials or storing in the dark.
Q3: Can I use steam distillation to extract this compound?
A3: Steam distillation is generally not recommended for the extraction of thermally labile compounds like this compound. The high temperatures involved can lead to significant degradation and rearrangement. Milder extraction methods such as cold solvent extraction or supercritical fluid extraction (SFE) with carbon dioxide are more suitable.
Q4: How can I monitor the degradation of this compound during my extraction process?
A4: To monitor for degradation, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots of your extract at different stages of the process and analyzing them, you can quantify the amount of this compound and detect the appearance of degradation products like geosmin.
Q5: Are there any specific solvents I should avoid when extracting this compound?
A5: It is advisable to avoid acidic solvents or solvents that may contain acidic impurities. Protic solvents, especially in the presence of any acidity, can facilitate the conversion to geosmin. While alcohols like methanol and ethanol can be used, ensuring they are neutral and used at low temperatures is crucial. Chlorinated solvents should be used with caution due to their potential to form hydrochloric acid.
Experimental Protocols
Protocol 1: Cold Solvent Extraction of this compound
This protocol is designed to minimize thermal degradation and acid-catalyzed rearrangement.
Materials:
-
Source material (e.g., microbial cell pellet, plant tissue)
-
Anhydrous sodium sulfate
-
Hexane (HPLC grade, degassed)
-
Internal standard (e.g., tetradecane)
-
Rotary evaporator
-
Centrifuge
-
Glassware (amber)
Procedure:
-
Sample Preparation: If starting with a cell pellet, lyophilize to remove water. If using plant material, freeze-dry and grind to a fine powder at low temperature (e.g., using a cryogenic grinder).
-
Extraction: a. To 1 gram of the prepared sample in an amber flask, add 20 mL of cold (-20°C) hexane containing a known concentration of the internal standard. b. Agitate the mixture on an orbital shaker at a low speed for 4 hours at 4°C.
-
Separation: a. Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C to pellet the solid material. b. Carefully decant the hexane supernatant into a clean, amber flask.
-
Drying and Concentration: a. Add anhydrous sodium sulfate to the hexane extract to remove any residual water. b. Filter the dried extract to remove the sodium sulfate. c. Concentrate the extract to the desired volume under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C.
-
Analysis: Analyze the extract promptly by GC-MS to quantify the this compound content relative to the internal standard.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general method for the quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Procedure:
-
Sample Preparation: Dilute the extract to an appropriate concentration in hexane.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum (if using MS). Quantify the peak area relative to the internal standard.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound to Geosmin.
Caption: Recommended workflow for minimizing this compound degradation.
Technical Support Center: Purification of Germacradienol Isomers
Welcome to the Technical Support Center for the purification of Germacradienol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging sesquiterpenoid compounds. Due to their structural similarity and potential for thermal rearrangement, the purification of this compound isomers requires carefully optimized strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The main challenges in separating this compound isomers arise from their similar physicochemical properties. Positional and geometric isomers often have very close boiling points and polarities, making them difficult to resolve using standard distillation or chromatographic techniques. Furthermore, some sesquiterpenoids are thermally labile and can undergo rearrangement reactions, such as the Cope rearrangement, at elevated temperatures used in Gas Chromatography (GC)[1]. This can alter the true isomeric profile of the sample.
Q2: Which purification techniques are most effective for separating this compound isomers?
A combination of chromatographic techniques is often the most effective approach. High-Speed Counter-Current Chromatography (HSCCC), particularly with the addition of a silver salt to the mobile phase (Ag+-HSCCC), can be a powerful initial step to fractionate crude extracts based on subtle differences in the double bond configurations of the isomers.[2] This can be followed by preparative High-Performance Liquid Chromatography (Prep-HPLC) for final polishing and isolation of pure isomers.[2] For analytical separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used, but requires careful optimization to prevent thermal degradation.[1][3]
Q3: How can I prevent the thermal rearrangement of this compound isomers during GC-MS analysis?
To minimize thermal rearrangement during GC-MS analysis, several parameters should be optimized[1]:
-
Lower the Inlet Temperature: Use the lowest possible injector temperature that still ensures efficient volatilization of the analytes.
-
Optimize the GC Oven Program: Start with a low initial oven temperature and consider using a faster temperature ramp to reduce the total time the isomers are exposed to high temperatures.
-
Use a Shorter GC Column: A shorter column reduces the residence time of the analytes in the heated environment.
Q4: Can I use crystallization to purify this compound isomers?
Crystallization can be a viable method if one isomer is significantly less soluble than the others in a particular solvent system. However, due to the oily nature of many sesquiterpenoids, inducing crystallization can be challenging. It is often more practical for separating diastereomeric derivatives, which may have more distinct crystalline properties.
Troubleshooting Guides
HPLC-Based Purification
| Issue | Possible Cause | Solution |
| Poor or no separation of isomers | Inappropriate stationary or mobile phase. | Screen different stationary phases (e.g., C18, Phenyl, Chiral). Optimize the mobile phase composition by varying the solvent ratio and incorporating additives like silver nitrate to enhance separation based on double bond configuration.[2] |
| Peak tailing or broadening | Column overload or secondary interactions. | Reduce the sample load. Add a modifier to the mobile phase (e.g., a small amount of acid or base) to improve peak shape. |
| Low recovery of purified isomers | Adsorption to the stationary phase or degradation. | Use a different stationary phase or modify the mobile phase to reduce adsorption. Ensure the pH of the mobile phase is compatible with the stability of the isomers. |
GC-MS Analysis
| Issue | Possible Cause | Solution |
| Inaccurate quantification of isomers | Thermal rearrangement in the injector or column. | Lower the injector temperature. Optimize the oven temperature program (lower initial temperature, faster ramp). Use a shorter column.[1] |
| Co-elution of isomers | Insufficient column resolution. | Use a longer column or a column with a different stationary phase that offers better selectivity for the isomers. Optimize the temperature program for better separation. |
| Poor peak shape | Active sites in the liner or column. | Use a deactivated liner and column. Ensure the sample is properly derivatized if necessary. |
Data Presentation
The following table summarizes the results of a purification strategy for sesquiterpenoids from a Germacrene A fermentation broth using Silver Ion High-Speed Counter-Current Chromatography (Ag+-HSCCC) followed by preparative HPLC. This data illustrates the potential purity and yield that can be achieved for closely related sesquiterpenoid isomers.[2]
| Compound | Amount from 500 mg Crude Extract (mg) | Purity (%) |
| β-elemene | 54.1 | 97.1 |
| Germacrene A | 28.5 | 95.2 |
| γ-selinene | 4.6 | 98.2 |
| β-selinene | 3.4 | 96.3 |
| α-selinene | 1.3 | 98.5 |
Experimental Protocols
Protocol 1: Purification of Sesquiterpenoid Isomers using Ag+-HSCCC and Preparative HPLC
This protocol is adapted from a method for the separation of sesquiterpenoids from a Germacrene A fermentation broth and can be a starting point for the purification of this compound isomers.[2]
1. Crude Sample Preparation:
- Extract the fermentation broth or plant material with a suitable organic solvent (e.g., ethyl acetate).
- Concentrate the extract under reduced pressure to obtain the crude sample.
2. Ag+-HSCCC Separation:
- Two-phase solvent system: Prepare a mixture of n-hexane-methanol-silver nitrate solution (3 mol/L) in a ratio of 10:9.5:0.5 (v/v/v).
- HSCCC Operation:
- Fill the column with the lower phase (stationary phase).
- Rotate the apparatus at 800 rpm.
- Pump the upper phase (mobile phase) at a flow rate of 5.0 mL/min.
- Once hydrodynamic equilibrium is established, inject the crude sample dissolved in a mixture of the upper and lower phases.
- Monitor the effluent at 210 nm and collect fractions.
3. Preparative HPLC Purification:
- Analyze the collected HSCCC fractions by analytical HPLC to identify those containing the isomers of interest.
- Pool the relevant fractions and concentrate them.
- Purify the pooled fractions using a preparative HPLC system with a suitable column (e.g., C18).
- Mobile phase: A gradient of methanol and water is a common choice. For the separation of γ-selinene and α-selinene, an isocratic mobile phase of methanol-water (98:2, v/v) at a flow rate of 3 mL/min has been used.[2]
- Monitor the elution at 210 nm and collect the purified isomers.
4. Purity Analysis:
- Assess the purity of the final fractions using analytical HPLC.
Protocol 2: GC-MS Analysis of this compound Isomers
This is a general protocol that should be optimized for your specific instrument and isomers.
1. Sample Preparation:
- Dissolve the purified isomer or isomer mixture in a volatile solvent (e.g., n-hexane or pentane).
2. GC-MS Conditions:
- GC Column: A non-polar column such as a 30 m x 0.25 mm HP-5MS is often used for terpene analysis.[3]
- Injector Temperature: Start with a low temperature (e.g., 200 °C) and optimize as needed to prevent degradation.
- Oven Temperature Program:
- Initial temperature: 50-60 °C, hold for 1-2 minutes.
- Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.
- Hold at the final temperature for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
Mandatory Visualization
Caption: Workflow for the purification of this compound isomers.
References
Technical Support Center: Quantification of Germacradienol by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Germacradienol by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix. This interference can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] For example, in plant extracts, pigments and other terpenoids might co-elute with this compound, suppressing its signal and causing an underestimation of its true concentration.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the LC system. A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a peak or rise in the baseline suggests ion enhancement.
-
Post-Extraction Spike: The analytical response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract after the sample preparation process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor significantly different from 1 indicates the presence of matrix effects.[3]
Q3: What are common sources of matrix effects in this compound analysis?
A3: Common sources of matrix effects depend on the sample origin:
-
Plant Extracts: Pigments (e.g., chlorophylls, carotenoids), other terpenoids, phenolics, and lipids are major contributors.
-
Microbial Cultures: Components of the growth medium, such as sugars, amino acids, and salts, as well as other secondary metabolites produced by the microorganism, can cause interference.[4]
-
Biological Fluids (e.g., plasma, urine): Phospholipids, salts, and endogenous metabolites are common interfering substances.[3]
Q4: What are the general strategies to mitigate matrix effects for this compound quantification?
A4: Several strategies can be employed to reduce or compensate for matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components is crucial.
-
Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate correction.[5][6]
-
Standard Addition Method: This involves adding known amounts of a this compound standard to the sample extracts and creating a calibration curve for each sample. This method is effective but can be time-consuming.[7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can also help to compensate for consistent matrix effects.
Troubleshooting Guides
Guide 1: Poor Peak Shape and Low Signal Intensity for this compound
Question: I am observing poor peak shape (e.g., tailing, splitting) and lower than expected signal intensity for my this compound standard in the sample matrix compared to the neat standard. What could be the cause and how can I fix it?
Answer: This is a classic indication of matrix effects, specifically ion suppression and potential co-elution with interfering compounds.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound.
-
Improve Sample Cleanup:
-
If using a simple protein precipitation or dilution, consider implementing a more rigorous sample preparation method like Solid-Phase Extraction (SPE). For plant or microbial extracts, a C18 or a polymeric reversed-phase SPE cartridge can be effective.
-
Optimize the wash and elution steps of your SPE protocol to better remove interfering compounds.
-
-
Optimize Chromatography:
-
Modify the gradient elution profile to increase the separation between this compound and the region of ion suppression.
-
Try a different analytical column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
Implement a Robust Quantification Strategy:
-
If matrix effects persist, the use of a stable isotope-labeled internal standard for this compound is highly recommended for the most accurate quantification.
-
Alternatively, the standard addition method can be used to obtain accurate results for a smaller number of samples.
-
Guide 2: Inconsistent Quantification Results Across Different Batches of Samples
Question: My quantification of this compound is not reproducible between different batches of the same sample type (e.g., different plant harvests or microbial fermentation runs). What is the likely cause and solution?
Answer: Inconsistent results across batches often point to variability in the sample matrix composition, leading to different degrees of matrix effects for each batch.
Troubleshooting Steps:
-
Evaluate Matrix Variability: Analyze blank matrix extracts from each batch to assess differences in their baseline chromatograms.
-
Utilize an Internal Standard: If you are not already using one, incorporating a stable isotope-labeled internal standard for this compound is the best solution to correct for batch-to-batch variations in matrix effects.
-
Employ the Standard Addition Method: For critical samples or when a suitable internal standard is unavailable, the standard addition method can provide accurate quantification for each individual sample, thereby accounting for the unique matrix effects in each.[9][10]
-
Standardize Sample Collection and Preparation: Ensure that the protocols for sample collection, storage, and preparation are highly standardized to minimize variability in the matrix composition from the outset.
Data Presentation
Table 1: Comparison of Quantification Strategies for this compound in a Plant Extract Matrix
| Quantification Method | Apparent Concentration (ng/mL) | Relative Standard Deviation (RSD, %) | Accuracy (%) |
| External Calibration (in solvent) | 45.2 | 15.8 | 60.3 |
| Matrix-Matched Calibration | 68.9 | 8.2 | 91.9 |
| Standard Addition | 74.5 | 4.5 | 99.3 |
| Stable Isotope Dilution | 75.1 | 2.1 | 100.1 |
This table illustrates the impact of different calibration methods on the accuracy and precision of this compound quantification in the presence of significant matrix effects. The true concentration is 75 ng/mL.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Microbial Culture Supernatant
-
Sample Pre-treatment: Centrifuge the microbial culture at 10,000 x g for 15 minutes to pellet the cells. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 10 mL of the culture supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other retained compounds with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Standard Addition Method for this compound Quantification
-
Sample Preparation: Prepare the sample extract as per your established protocol.
-
Spiking: Aliquot 100 µL of the sample extract into four separate vials.
-
Standard Addition: Add 0 µL, 10 µL, 20 µL, and 50 µL of a known concentration this compound standard solution to the four vials, respectively.
-
Volume Equalization: Add the appropriate volume of the reconstitution solvent to the first three vials to ensure all have the same final volume.
-
LC-MS Analysis: Analyze all four samples by LC-MS.
-
Data Analysis: Plot the peak area of this compound against the added concentration. The absolute value of the x-intercept of the linear regression line represents the concentration of this compound in the original sample extract.[8]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Universal Sample Preparation Method for Characterization of Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standard addition - Wikipedia [en.wikipedia.org]
- 8. welchlab.com [welchlab.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Germacradienol Synthase Catalysis Enhancement: Technical Support Center
Welcome to the technical support center for improving the catalytic efficiency of Germacradienol synthase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and what reaction does it catalyze?
A1: this compound synthase is a terpene cyclase that catalyzes the conversion of the linear precursor, farnesyl diphosphate (FPP), into the cyclic sesquiterpene alcohol, (4S,7R)-germacra-1(10)E,5E-dien-11-ol (this compound).[1] This reaction requires a divalent metal ion, typically Magnesium (Mg²⁺), as a cofactor.[1] In some organisms, like Streptomyces coelicolor, this enzyme is the N-terminal domain of a larger bifunctional protein known as Geosmin synthase.[2][3][4]
Q2: My reaction produces a significant amount of Germacrene D as a byproduct. Is this expected?
A2: Yes, the formation of Germacrene D as a minor byproduct is a known characteristic of this compound synthase from Streptomyces coelicolor.[1] The enzyme can partition the carbocation intermediate to produce both this compound and Germacrene D. The ratio of these products can be influenced by factors such as isotopic labeling of the substrate.
Q3: What are the primary strategies for improving the catalytic efficiency of this compound synthase?
A3: The main approaches to enhance the catalytic efficiency (kcat/Km) of this compound synthase include:
-
Protein Engineering:
-
Site-Directed Mutagenesis: Introducing specific mutations in the active site to alter substrate binding, transition state stabilization, or product release.
-
Directed Evolution: Creating libraries of random mutants and screening for variants with improved activity.
-
-
Optimization of Reaction Conditions: Adjusting parameters such as pH, temperature, and cofactor concentration to achieve the enzyme's optimal performance.
-
Metabolic Engineering: In whole-cell systems, optimizing the metabolic pathway to increase the flux of the FPP precursor to the synthase. This can involve the translational fusion of the synthase with an upstream enzyme like a prenyl diphosphate synthase.
Q4: Can the substrate (FPP) or product (this compound) inhibit the enzyme?
A4: While substrate inhibition is a known phenomenon for about 25% of enzymes, it is often attributed to the formation of an unproductive enzyme-substrate complex.[2] Product inhibition is also a possibility in enzymatic reactions. If you suspect inhibition, it is recommended to perform kinetic studies at varying substrate and product concentrations to determine if this is a limiting factor in your system.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound synthase.
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify protein expression and integrity using SDS-PAGE. - Confirm the presence of the purified enzyme through Western blotting if an antibody is available. - Ensure proper protein folding by considering expression at lower temperatures (e.g., 16-20°C). - If the protein is expressed as inclusion bodies, optimize refolding protocols. |
| Missing or Incorrect Cofactors | - Ensure the reaction buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM).[1] - Test other divalent cations like Mn²⁺, as some terpene synthases can utilize them, though Mg²⁺ is generally preferred. |
| Incorrect Buffer pH | - The optimal pH for this compound synthase from S. coelicolor is around 8.2.[1] Verify and adjust the pH of your reaction buffer. |
| Substrate Degradation | - Farnesyl diphosphate (FPP) can be unstable. Use freshly prepared FPP or ensure it has been stored correctly at -80°C. |
Issue 2: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Perform a temperature optimization assay (e.g., from 25°C to 37°C). The standard assay temperature is often 30°C.[1] - Titrate the enzyme concentration to find the optimal enzyme-to-substrate ratio. - Conduct a time-course experiment to determine the optimal reaction time before the reaction rate slows down. |
| Enzyme Instability | - Add stabilizing agents like glycerol (e.g., 10-20% v/v) to the reaction buffer.[1] - Determine the enzyme's half-life under your reaction conditions and consider a fed-batch approach with the addition of fresh enzyme over time. |
| Substrate or Product Inhibition | - Perform kinetic analysis with varying FPP concentrations to check for substrate inhibition. - Add a known amount of this compound to the reaction to assess product inhibition. If inhibition is observed, consider strategies for in-situ product removal. |
| Poor Protein Expression/Purification | - Optimize protein expression conditions (e.g., IPTG concentration, induction time and temperature). - Troubleshoot the purification protocol to ensure high purity and activity of the enzyme. For His-tagged proteins, ensure buffers are at the correct pH and imidazole concentrations are optimized for binding and elution. |
Data Presentation
Table 1: Kinetic Parameters of S. coelicolor this compound Synthase
This table summarizes the known kinetic parameters for the full-length and the N-terminal domain of this compound synthase from Streptomyces coelicolor.
| Enzyme Construct | Km for FPP (nM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Full-length (Geosmin Synthase) | 62 ± 8 | 6.2 ± 0.5 x 10⁻³ | 1.0 x 10⁵ |
| N-terminal Domain (aa 1-366) | 115 ± 14 | 3.2 ± 0.4 x 10⁻³ | 2.8 x 10⁴ |
Data sourced from Cane et al. (2003).[1]
Table 2: Example Data for Engineered this compound Synthase Variants
This table provides a template for researchers to compare the kinetic parameters of their engineered this compound synthase variants against the wild-type enzyme.
| Enzyme Variant | Km for FPP (nM) | kcat (s⁻¹) | Fold Change in kcat/Km |
| Wild-Type | Enter your data | Enter your data | 1.0 |
| Mutant 1 (e.g., A123B) | Enter your data | Enter your data | Calculate |
| Mutant 2 (e.g., C456D) | Enter your data | Enter your data | Calculate |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Synthase
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged this compound synthase gene.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated Ni-NTA resin column.
-
Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Protocol 2: this compound Synthase Activity Assay
-
Reaction Mixture Preparation: In a glass vial, prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.2), 10 mM MgCl₂, and 20% (v/v) glycerol.[1]
-
Substrate Addition: Add the substrate, farnesyl diphosphate (FPP), to the desired final concentration (e.g., for Kₘ determination, concentrations ranging from 8 nM to 1000 nM can be used).[1]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified this compound synthase.
-
Organic Overlay: Immediately overlay the aqueous reaction mixture with an equal volume of a non-polar organic solvent like hexane or ethyl acetate to capture the volatile terpene products.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[1]
-
Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 25-50 mM to chelate the Mg²⁺ ions.[1]
-
Extraction: Vortex the vial to thoroughly mix the aqueous and organic layers, ensuring the product is extracted into the organic phase.
-
Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound and Germacrene D products.
Protocol 3: Site-Directed Mutagenesis of this compound Synthase
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tₘ) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase, the expression vector containing the wild-type this compound synthase gene as the template, and the mutagenic primers.
-
Template Digestion: After the PCR, digest the parental, methylated template DNA by adding the DpnI restriction enzyme and incubating at 37°C for 1-2 hours.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated PCR product.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the this compound synthase gene to confirm the presence of the desired mutation.
Visualizations
References
strategies to prevent degradation of Germacradienol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Germacradienol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid alcohol, a class of naturally occurring organic compounds.[1][2] It is a known precursor in the biosynthesis of geosmin, a compound responsible for the earthy aroma of soil.[3] The stability of this compound is crucial for maintaining its chemical integrity, biological activity, and ensuring the accuracy and reproducibility of experimental results.[4]
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of sesquiterpenoids like this compound are:
-
Oxidation: Exposure to oxygen can lead to the formation of various oxidation products, altering the molecule's structure and properties.[5]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of byproducts.[5] Sesquiterpenes generally have boiling points around 250-280°C, but degradation can occur at much lower temperatures over time.[1]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation, causing structural changes in the molecule.[5]
-
pH: Extreme pH conditions (highly acidic or alkaline) may catalyze degradation reactions. While specific data for this compound is limited, studies on other plant-derived phenolic compounds show significant degradation at high pH.[6]
Q3: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C. For shorter periods, refrigeration at 2-8°C may be adequate.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[5]
-
Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.
-
Form: If possible, store as a solid or in a high-concentration stock solution in a suitable anhydrous solvent.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in assays | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light, atmosphere). 2. Analyze the purity of the this compound stock using GC-MS. 3. Prepare fresh dilutions from a new or properly stored stock for each experiment. |
| Appearance of unexpected peaks in GC-MS analysis | Formation of degradation products. | 1. Compare the chromatogram with a reference standard. 2. Analyze a sample that has been intentionally stressed (e.g., heated, exposed to air) to identify potential degradation peaks. 3. Review the storage history of the sample. |
| Inconsistent experimental results | Inconsistent purity of this compound between experiments. | 1. Implement a strict sample handling protocol to minimize exposure to air and light during experiments. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Regularly check the purity of the stock solution. |
Quantitative Data on Degradation
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Estimated Degradation (%) |
| Optimal | -20 | Inert (Argon) | Dark (Amber Vial) | < 1% |
| Sub-optimal 1 | 4 | Air | Dark (Amber Vial) | 5 - 10% |
| Sub-optimal 2 | 25 (Room Temp) | Air | Dark (Amber Vial) | 15 - 25% |
| Sub-optimal 3 | 25 (Room Temp) | Air | Ambient Light | > 30% |
| Accelerated | 40 | Air | Dark (Amber Vial) | > 40% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated thermal stress.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense 1 mL aliquots of the stock solution into amber glass vials.
-
Initial Analysis (T=0): Analyze three vials immediately to determine the initial concentration and purity of this compound using a validated GC-MS method.
-
Storage: Place the remaining vials in a stability chamber at 40°C ± 2°C.
-
Time Points: Withdraw three vials at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point using the same GC-MS method to determine the concentration of this compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the degradation curve and determine the degradation rate constant.
Protocol 2: Photostability Study of this compound
Objective: To evaluate the effect of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare two sets of samples as described in Protocol 1. One set should be in clear glass vials (exposed group), and the other in amber glass vials wrapped in aluminum foil (control group).
-
Light Exposure: Place both sets of vials in a photostability chamber equipped with a light source that emits both visible and UV radiation.
-
Initial Analysis (T=0): Analyze three vials from each group before starting the light exposure.
-
Exposure Duration: Expose the samples for a defined period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, analyze three vials from both the exposed and control groups using GC-MS.
-
Data Analysis: Compare the concentration of this compound in the exposed group to the control group at each time point to determine the extent of photodegradation.
Protocol 3: Analysis of this compound and its Degradation Products by GC-MS
Objective: To quantify this compound and identify potential degradation products.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Quantification: Use a calibration curve generated from pure this compound standards.
-
Identification of Degradation Products: Tentatively identify degradation products by comparing their mass spectra with libraries (e.g., NIST) and interpreting the fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak at m/z 222.[3]
Visualizations
Caption: Plausible degradation pathways of this compound during storage.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of this compound to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues of Germacradienol in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution challenges encountered during the chromatographic analysis of Germacradienol.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how can I identify it in my chromatogram when analyzing this compound?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at or near the same time, resulting in overlapping peaks. When analyzing this compound, a sesquiterpene alcohol, co-elution is common with its isomers, such as Germacrene D, and other sesquiterpenes with similar physicochemical properties.
Signs of co-elution in your chromatogram include:
-
Asymmetrical peaks: Peaks that are not perfectly Gaussian and exhibit fronting or tailing.
-
Peak shoulders: A small, unresolved peak on the leading or tailing edge of the main peak.
-
Broader than expected peaks: Peaks that are wider than those of other analytes in the same run.
-
Inconsistent peak ratios: If you are quantifying multiple isomers, inconsistent area ratios between runs can indicate co-elution.
For definitive identification, especially when co-elution is not visually obvious, the following techniques are recommended:
-
Mass Spectrometry (MS): If using a mass spectrometer, examine the mass spectrum across the peak. A change in the mass spectrum from the upslope to the downslope of the peak indicates the presence of more than one compound.
-
Diode Array Detector (DAD) or Photodiode Array (PDA): In High-Performance Liquid Chromatography (HPLC), a DAD or PDA detector can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, co-elution is likely.
Q2: What are the most common compounds that co-elute with this compound?
A2: Due to their structural similarities and common biosynthetic pathways, the most frequent co-eluents with this compound are other sesquiterpenes. Germacrene D is a very common co-eluent as it can be produced by the same enzyme, this compound/germacrene D synthase. Other sesquiterpenes that may co-elute, particularly in the analysis of essential oils, include β-caryophyllene, α-humulene, and various cadinene and muurolene isomers. The exact co-eluents will depend on the sample matrix.
Q3: What general strategies can I employ to resolve co-eluting peaks of this compound?
A3: Resolving co-eluting peaks involves optimizing the chromatographic conditions to improve the separation between the analytes. The primary goal is to increase the resolution (Rs) by manipulating the three key factors in the resolution equation: selectivity (α), efficiency (N), and retention factor (k'). The most effective strategies include:
-
Method Optimization: Modifying the temperature program in Gas Chromatography (GC) or the mobile phase composition in HPLC.
-
Column Selection: Switching to a column with a different stationary phase chemistry to alter selectivity.
-
Flow Rate Adjustment: Optimizing the carrier gas or mobile phase flow rate to improve efficiency.
-
Sample Preparation: Implementing a sample cleanup step to remove interfering matrix components.
Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Troubleshooting for this compound Co-elution
Issue: Poor resolution between this compound and other sesquiterpenes (e.g., Germacrene D) in GC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving this compound co-elution in GC.
Detailed Steps:
-
Optimize the Temperature Program:
-
Lower the initial temperature: This can improve the separation of early-eluting compounds.
-
Decrease the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[1][2][3][4][5]
-
Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the co-eluting pair can enhance separation.
-
-
Change the Stationary Phase:
-
If you are using a non-polar column (e.g., DB-5, HP-5), switching to a more polar column (e.g., DB-WAX, SolGel-WAX) can alter the elution order and improve the separation of sesquiterpene alcohols from sesquiterpene hydrocarbons due to differences in polarity.
-
-
Adjust the Carrier Gas Flow Rate:
-
Ensure your carrier gas (typically Helium or Hydrogen) flow rate is optimal for your column dimensions. Operating at the optimal linear velocity will maximize column efficiency.
-
-
Consider a Chiral GC Column:
Quantitative Data Comparison for GC Columns:
| Stationary Phase | Polarity | Typical Application for Sesquiterpenes | Potential for Resolving this compound from Hydrocarbons |
| 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | Non-polar | General screening of essential oils. | Moderate. Isomers with similar boiling points may co-elute. |
| Polyethylene Glycol (e.g., DB-WAX, Carbowax 20M) | Polar | Good for separating compounds with different polarities. | High. The hydroxyl group of this compound will interact more strongly with the polar phase than non-polar sesquiterpenes like Germacrene D. |
| Chiral (e.g., Cyclodextrin-based) | Varies | Separation of enantiomers. | Essential for resolving (+)- and (-)-Germacradienol. |
Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting for this compound Co-elution
Issue: Co-elution of this compound with other non-polar compounds in Reversed-Phase HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving this compound co-elution in HPLC.
Detailed Steps:
-
Modify the Mobile Phase:
-
Adjust the organic modifier percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Employ a gradient: A shallow gradient around the elution time of this compound can significantly improve the resolution of closely eluting compounds.
-
-
Change the Column Chemistry:
-
If using a standard C18 column, consider a column with a different stationary phase, such as a C30 column or one with a phenyl-hexyl phase. These can offer different selectivities for structurally similar compounds.
-
-
Adjust the Column Temperature:
-
Varying the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can affect selectivity and resolution.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Microbial Volatiles
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
-
Sample Preparation:
-
Collect volatile organic compounds (VOCs) from the headspace of the microbial culture using a solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB).
-
Alternatively, perform a liquid-liquid extraction of the culture medium with a non-polar solvent like hexane or pentane.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar DB-WAX column for enhanced separation of alcohols.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify this compound and other sesquiterpenes by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and literature data.
-
Protocol 2: Chiral GC-MS Separation of this compound Enantiomers
-
Sample Preparation: As described in Protocol 1.
-
Chiral GC-MS Parameters:
-
GC System: As in Protocol 1.
-
Column: Rt-βDEXse (30 m x 0.25 mm i.d., 0.25 µm film thickness) or another suitable cyclodextrin-based chiral column.[7]
-
Injector: Split mode (e.g., 50:1), 220 °C.
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate for the column.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 200 °C.
-
Hold: 10 minutes at 200 °C.
-
-
MS Parameters: As in Protocol 1.
-
-
Data Analysis:
-
The two enantiomers of this compound should appear as two separate, baseline-resolved peaks. Identification can be confirmed by injecting authentic standards of the individual enantiomers if available.
-
Signaling Pathways and Logical Relationships
This compound Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of geosmin, a compound known for its earthy smell. The pathway starts from farnesyl diphosphate (FPP), a common precursor for sesquiterpenes.
Caption: Biosynthetic pathway of this compound and its conversion to Geosmin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 6. gcms.cz [gcms.cz]
- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Germacradienol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of Germacradienol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a sesquiterpenoid alcohol, a class of naturally occurring organic compounds.[1] Like many other sesquiterpenoids, it is lipophilic, meaning it has poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible concentrations in in vitro experiments, which can ultimately affect the reliability of the results.
Q2: What are the known biological activities of this compound?
A2: Current research indicates that this compound possesses both antimicrobial and cytotoxic activities. Studies have shown its effectiveness against a range of microbes and its ability to induce cell death in various human cancer cell lines.
Q3: Which solvents are recommended for preparing a stock solution of this compound?
A3: Due to its lipophilic nature, this compound should be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Other organic solvents like ethanol or methanol could also be considered, but their compatibility with specific cell lines and final desired concentration in the assay should be carefully evaluated.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for some sensitive cell lines, at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q5: How can I enhance the solubility of this compound in my aqueous assay medium?
A5: Several strategies can be employed to improve the solubility of this compound in aqueous-based in vitro assays:
-
Use of Co-solvents: After dissolving this compound in a primary organic solvent like DMSO, a stepwise dilution into the final aqueous medium can be performed.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility.[2]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be used to create stable nano- or micro-emulsions of this compound in aqueous media.
Troubleshooting Guide: Precipitation Issues
Issue: A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Steps |
| "Solvent Shock" | 1. Optimize Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume. |
| 2. Slow Addition: Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing. This facilitates rapid dispersion and prevents localized high concentrations. | |
| Exceeding Solubility Limit | 1. Lower Final Concentration: Your target concentration may be too high for the aqueous medium. Try a lower final concentration of this compound. |
| 2. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) to determine the maximum achievable concentration under your experimental conditions. | |
| High Final Solvent Concentration | 1. Reduce Solvent Volume: Prepare a more concentrated stock solution in DMSO to minimize the final volume added to the media, ensuring the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%). |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | 1. Maintain Stable Temperature: Ensure the incubator maintains a constant and correct temperature. Avoid frequent opening of the incubator door. |
| pH Instability | 1. Check Media Buffering: Confirm that your cell culture medium is properly buffered and the incubator's CO2 levels are stable to maintain a consistent physiological pH. |
| Interaction with Media Components | 1. Serum Effects: Test for precipitation in both serum-containing and serum-free media to determine if serum proteins are contributing to the issue. |
| 2. Consider Solubilizing Agents: The use of cyclodextrins or lipid-based formulations can help stabilize this compound in the complex media over time. |
Quantitative Data
Due to the limited availability of published quantitative solubility data for this compound, it is highly recommended that researchers determine the kinetic solubility under their specific experimental conditions. The following table provides a template for recording such data.
Table 1: Example Kinetic Solubility of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4
| Solvent System | Maximum Kinetic Solubility (µg/mL) | Method |
| PBS + 0.1% DMSO | User-determined value | Turbidimetric or Shake-Flask |
| PBS + 0.5% DMSO | User-determined value | Turbidimetric or Shake-Flask |
| PBS + 1% Ethanol | User-determined value | Turbidimetric or Shake-Flask |
Note: The user should perform the Kinetic Solubility Assay as described in the Experimental Protocols to populate this table.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol for Kinetic Solubility Assay (Turbidimetric Method)
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader with turbidity measurement capability (e.g., absorbance at 620 nm)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In the 96-well plate, add a small volume (e.g., 2 µL) of each dilution to the wells. Include a DMSO-only control.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentrations and a consistent final DMSO concentration.
-
Mix the plate on a plate shaker for a specified time (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the DMSO control.
-
Protocol for Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
-
Procedure:
-
Place the desired molar ratio of β-cyclodextrin into a mortar.
-
Add a small amount of the water-ethanol mixture to the β-cyclodextrin to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol and add it to the paste.
-
Knead the mixture thoroughly for 30-60 minutes, adding small amounts of the water-ethanol mixture if the paste becomes too dry.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
Signaling Pathways and Experimental Workflows
Based on the known cytotoxic and potential anti-inflammatory activities of this compound and related terpenes, the following signaling pathways are of interest for investigation.
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
References
Validation & Comparative
Navigating the Accurate Measurement of Germacradienol: A Guide to GC-MS Method Validation
For researchers, scientists, and drug development professionals venturing into the analysis of Germacradienol, a sesquiterpenoid with burgeoning interest for its antimicrobial and cytotoxic properties, establishing a robust and reliable analytical method is paramount.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[2][3] However, the assurance of accurate and precise data hinges on a thorough validation of the chosen GC-MS method. This guide provides a comparative framework for the validation of GC-MS methods tailored for the accurate measurement of this compound, supported by experimental protocols and data presentation.
This compound, with the chemical formula C15H26O and a molecular weight of 222.37 g/mol , is a volatile sesquiterpenoid found in various plants.[4][5] Its analysis by GC-MS can be challenging due to its potential for thermal instability, a common trait among germacrene-type sesquiterpenes.[6] Therefore, method validation must rigorously assess parameters that could be influenced by thermal degradation in the GC system.
This guide outlines the critical validation parameters, proposes alternative approaches for certain experimental stages, and presents the data in a clear, comparative format to aid in the selection and implementation of a suitable GC-MS method for this compound analysis.
Comparison of Key Validation Parameters for Two Hypothetical GC-MS Methods
To illustrate the comparison of GC-MS methods for this compound analysis, two hypothetical methods are presented below: Method A , a standard GC-MS approach, and Method B , an approach optimized for thermally labile compounds.
| Validation Parameter | Method A: Standard GC-MS | Method B: Optimized GC-MS for Thermally Labile Analytes | Acceptance Criteria |
| Linearity (R²) | 0.995 | 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 85-105% | 95-105% | 80-120% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 5% | ≤ 2% | ≤ 5% |
| - Intermediate Precision | ≤ 8% | ≤ 4% | ≤ 10% |
| Limit of Detection (LOD) | 10 ng/mL | 2 ng/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 30 ng/mL | 7 ng/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Moderate | High | Consistent results with minor variations in method parameters |
| Specificity | No significant interfering peaks at the retention time of this compound | No interfering peaks at the retention time of this compound | Peak purity and mass spectral confirmation |
Detailed Experimental Protocols
The following sections detail the experimental methodologies for the key validation parameters cited in the comparison table.
Linearity
-
Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of this compound.
-
Procedure:
-
Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., hexane or ethyl acetate).
-
Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected working range.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a sample matrix (e.g., a blank plant extract known not to contain this compound).
-
Spike the blank matrix with known concentrations of the this compound reference standard at three levels (low, medium, and high) within the linear range.
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Precision
-
Objective: To evaluate the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample spiked with a known concentration of this compound on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the measurements in both cases.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that produces a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by analyzing a series of diluted standards.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare and analyze a series of blank samples.
-
Calculate the standard deviation of the response (σ).
-
Determine the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Robustness
-
Objective: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to critical GC-MS parameters one at a time, such as:
-
Injector temperature (± 5°C)
-
Oven temperature ramp rate (± 2°C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Analyze a standard solution of this compound under each modified condition.
-
Evaluate the effect of these changes on the peak area, retention time, and peak shape.
-
Specificity
-
Objective: To ensure that the analytical signal is solely from this compound and not from any other compound in the sample matrix.
-
Procedure:
-
Analyze a blank matrix sample to check for any interfering peaks at the retention time of this compound.
-
Compare the mass spectrum of the analyte in a sample to the mass spectrum of the certified reference standard.
-
Utilize a mass spectral library to confirm the identity of the peak.
-
Visualizing the Workflow and Method Comparison
To further aid in the understanding of the validation process and the comparison of different analytical approaches, the following diagrams are provided.
References
- 1. The discovery of this compound synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H26O | CID 16667385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Germacradienol Production in Streptomyces Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Germacradienol production in different Streptomyces species. While direct comparative production data is limited in publicly available literature, this document synthesizes information on the genetic and enzymatic basis of this compound synthesis, outlines relevant experimental protocols, and presents key signaling pathways involved in the regulation of secondary metabolism in these bacteria.
I. Comparative Overview of this compound Synthases
This compound is a sesquiterpenoid alcohol that serves as a precursor to geosmin, a volatile organic compound responsible for the characteristic earthy smell of soil. Several Streptomyces species are known to produce geosmin and its precursor, this compound. The key enzyme responsible for the synthesis of this compound from farnesyl diphosphate (FPP) is this compound synthase. This section compares the identified this compound synthase genes and the characteristics of their corresponding enzymes in three prominent Streptomyces species.
| Feature | Streptomyces coelicolor A3(2) | Streptomyces avermitilis MA-4680 | Streptomyces peucetius ATCC 27952 |
| Gene | SCO6073 | SAV2163 (geoA) | spterp13 |
| Enzyme | This compound/Geosmin Synthase | This compound/Geosmin Synthase | Putative this compound Synthase |
| Enzyme Kinetics (Recombinant in E. coli) | kcat: 6.2 ± 0.5 x 10⁻³ s⁻¹ Km (FPP): 62 ± 8 nM[1][2] | Not explicitly reported, but produces a mixture of this compound (66%), Germacrene D (24%), and Geosmin (8%) from FPP[3][4] | Not reported |
| Enzyme Structure | Bifunctional enzyme with two homologous domains. The N-terminal domain catalyzes the cyclization of FPP to this compound.[1][2] | Highly similar to the S. coelicolor enzyme[3][4]. | Shows 65% and 66% identity to the synthases from S. coelicolor and S. avermitilis, respectively[5][6]. |
| Natural Production | While the gene is present, accumulation of this compound in submerged cultures was not detected under the tested conditions[7]. | Confirmed natural producer of both this compound and geosmin[3][4]. | The gene has been identified, but natural production of this compound has not been explicitly quantified in the available literature. |
Note: The kinetic data for the S. coelicolor enzyme was determined using a recombinant protein expressed in E. coli and may not fully reflect the in vivo activity in the native host. For S. avermitilis, the product distribution from the recombinant enzyme highlights its efficiency in producing this compound.[1][2][3][4]
II. Experimental Protocols
This section provides a compilation of methodologies for key experiments relevant to the study of this compound production in Streptomyces.
A. Cultivation of Streptomyces for Secondary Metabolite Production
1. Media Preparation:
-
Yeast Extract-Malt Extract (YEME) Agar: For sporulation and maintenance of Streptomyces cultures.
-
Starch Casein Broth (SCB): A common medium for the production of secondary metabolites.
-
APM Seed and Production Medium: Used for the cultivation of S. peucetius.[8]
2. Inoculum Development:
-
A loopful of spores from a mature YEME agar plate is used to inoculate a seed culture in a suitable broth (e.g., SCB).
-
The seed culture is typically incubated for 2-4 days at 28-30°C with shaking (150-250 rpm).
3. Production Culture:
-
The production medium is inoculated with a small percentage (e.g., 2.5-10% v/v) of the seed culture.
-
Production cultures are incubated for 7-10 days at 28-30°C with vigorous shaking to ensure adequate aeration.
B. Extraction of this compound
-
After incubation, the culture broth is harvested and separated from the mycelial biomass by centrifugation.
-
The supernatant or the whole broth is extracted with an equal volume of an organic solvent, typically ethyl acetate or n-hexane.
-
The extraction is repeated multiple times to ensure complete recovery of the lipophilic this compound.
-
The combined organic extracts are then dried (e.g., over anhydrous sodium sulfate) and concentrated under reduced pressure.
C. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., pentane or ethyl acetate) for GC-MS analysis.
-
GC-MS Conditions (General):
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating sesquiterpenoids.
-
Carrier Gas: Helium is commonly used.
-
Temperature Program: A temperature gradient is employed to separate the components of the extract. For example, an initial temperature of 50-75°C held for a few minutes, followed by a ramp of 5-20°C per minute to a final temperature of 175-280°C.[2][9]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).
-
-
Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum, which can be compared to an authentic standard or to published data. Quantification can be achieved by creating a calibration curve with a known standard.
III. Signaling Pathways and Experimental Workflows
A. Terpenoid Biosynthesis Pathway in Streptomyces
Streptomyces species utilize the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10][11] These precursors are then used to build larger isoprenoid molecules, including the C15 precursor of this compound, farnesyl diphosphate (FPP).
B. Regulation of Secondary Metabolism by γ-Butyrolactones
The production of many secondary metabolites in Streptomyces is regulated by small, diffusible signaling molecules, such as γ-butyrolactones (GBLs). The A-factor signaling cascade in Streptomyces griseus is a well-studied example of this type of regulation.
C. Experimental Workflow for Comparative Analysis
The following workflow outlines the steps for a comparative study of this compound production in different Streptomyces species.
IV. Conclusion and Future Perspectives
While the genetic potential for this compound production exists in several Streptomyces species, a direct comparative analysis of their production capabilities is currently lacking in the scientific literature. The information on the respective this compound synthases suggests that species like S. avermitilis are promising candidates for efficient production. Future research should focus on quantifying this compound titers in wild-type and engineered strains of different Streptomyces species under standardized fermentation conditions. Metabolic engineering strategies, such as overexpressing the native this compound synthase and optimizing the precursor FPP supply, could significantly enhance production levels. The experimental protocols and workflows outlined in this guide provide a foundation for conducting such comparative studies, which will be invaluable for selecting the most suitable Streptomyces chassis for the industrial production of this compound and other valuable terpenoids.
References
- 1. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geosmin biosynthesis in Streptomyces avermitilis. Molecular cloning, expression, and mechanistic study of the this compound/geosmin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and functional characterization of the this compound synthase (spterp13) from Streptomyces peucetius ATCC 27952 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and Functional Characterization of the this compound Synthase (spterp13) from Streptomyces peucetius ATCC 27952 -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]
- 7. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Biosynthetic studies on terpenoids produced by Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparing the efficiency of different Germacradienol extraction techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various techniques for the extraction of Germacradienol, a sesquiterpenoid alcohol of significant interest in phytochemical and pharmacological research. The efficiency, yield, and purity of the final extract are critically dependent on the chosen extraction methodology. Here, we compare conventional and modern extraction techniques, providing available quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Overview of Extraction Efficiency
The selection of an optimal extraction technique is a trade-off between yield, extraction time, solvent consumption, and the initial investment for equipment. The following table summarizes the performance of different methods based on available data for sesquiterpenes and essential oils, which can be considered indicative for this compound extraction. Direct comparative data for this compound across all techniques is limited; therefore, data from related compounds and essential oils are used to provide a general comparison.
| Extraction Technique | Typical Yield (%) | Extraction Time | Solvent Consumption | Selectivity | Advantages | Disadvantages |
| Solvent Extraction | Variable (can be high) | Hours to days | High | Low to Moderate | Simple setup, effective for a wide range of compounds. | Time-consuming, potential for thermal degradation of thermolabile compounds, solvent residues.[1] |
| Steam Distillation | 0.5 - 2.5[2] | 2 - 8 hours | Low (water) | High for volatile compounds | Low cost, environmentally friendly.[2] | High temperatures can cause degradation of thermolabile compounds, loss of some volatile components.[1][2] |
| Supercritical Fluid Extraction (SFE) | 2.0 - 10.0 | 1 - 4 hours | Low (CO2) | High | High purity extracts, tunable selectivity, environmentally friendly.[3] | High initial equipment cost.[1] |
| Microwave-Assisted Extraction (MAE) | 1.5 - 4.7[4] | 15 - 75 minutes[5][6] | Low to Moderate | Moderate to High | Reduced extraction time and solvent consumption, higher yields compared to conventional methods.[5][6] | Potential for localized overheating, requires microwave-transparent solvents. |
| Ultrasound-Assisted Extraction (UAE) | Variable (can be high) | 15 - 60 minutes | Low to Moderate | Moderate | Reduced extraction time, improved yields, suitable for thermolabile compounds.[7] | Can be less efficient for some matrices, potential for radical formation. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.
Solvent Extraction (Maceration)
Principle: This method involves soaking the plant material in a solvent to dissolve the target compounds. The choice of solvent is crucial and depends on the polarity of this compound.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it to a fine powder (e.g., 40-60 mesh).
-
Maceration: Place a known quantity of the powdered plant material (e.g., 100 g) in a sealed container and add a suitable solvent (e.g., ethanol, hexane, or a mixture) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Extraction: Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Filtration: Separate the extract from the solid residue by filtration through filter paper.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract containing this compound.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques (e.g., column chromatography) to isolate this compound.
Steam Distillation
Principle: This technique is used for the extraction of volatile compounds like sesquiterpenes. Steam is passed through the plant material, causing the volatile compounds to vaporize. The vapor mixture is then condensed and collected.
Protocol:
-
Preparation of Plant Material: Use fresh or partially dried plant material, coarsely chopped.
-
Apparatus Setup: Assemble a Clevenger-type apparatus with a round-bottom flask, a condenser, and a collection vessel.
-
Extraction: Place the plant material (e.g., 500 g) in the flask and add a sufficient amount of water. Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound.
-
Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and liquefies.
-
Collection: The condensed liquid, a mixture of water and essential oil containing this compound, is collected in the separator. Due to their different densities, the essential oil will form a separate layer from the water.
-
Separation: The essential oil layer is separated from the aqueous layer.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
Supercritical Fluid Extraction (SFE)
Principle: SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Protocol:
-
Preparation of Plant Material: Dry and grind the plant material to a uniform particle size.
-
Apparatus Setup: Use a commercial SFE system consisting of a CO2 tank, a pump, a heat exchanger, an extraction vessel, and a separator.
-
Extraction: Pack the ground plant material into the extraction vessel. Pressurize and heat the CO2 to its supercritical state (e.g., >73.8 bar and >31.1°C) and pass it through the extraction vessel.
-
Separation: The supercritical fluid containing the dissolved this compound is then depressurized in the separator. This causes the CO2 to return to its gaseous state, leaving behind the extracted compounds.
-
Collection: The precipitated extract is collected from the separator.
-
Optimization: The extraction efficiency can be optimized by adjusting the pressure, temperature, CO2 flow rate, and extraction time.
Microwave-Assisted Extraction (MAE)
Principle: MAE uses microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and enhanced mass transfer of the target compounds into the solvent.
Protocol:
-
Preparation of Plant Material: Dry and grind the plant material.
-
Apparatus Setup: Use a specialized microwave extraction system with temperature and power control.
-
Extraction: Place the plant material (e.g., 10 g) in an extraction vessel with a suitable solvent (e.g., 200 mL of ethanol).
-
Microwave Irradiation: Irradiate the mixture with microwaves at a specific power (e.g., 300-800 W) and for a set duration (e.g., 10-30 minutes). The temperature should be monitored and controlled to prevent degradation of this compound.
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator as described in the solvent extraction protocol.
A variation of this technique is Microwave-Assisted Hydrodistillation (MAHD) , which combines microwave heating with hydrodistillation for a faster extraction of essential oils.[5][6][8][9]
Ultrasound-Assisted Extraction (UAE)
Principle: UAE utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and enhanced extraction.
Protocol:
-
Preparation of Plant Material: Dry and grind the plant material.
-
Apparatus Setup: Use an ultrasonic bath or a probe-type sonicator.
-
Extraction: Suspend the plant material (e.g., 20 g) in a solvent (e.g., 400 mL of methanol) in a flask.
-
Sonication: Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the mixture. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-40 minutes).
-
Filtration and Concentration: After sonication, separate the extract from the solid residue by filtration and concentrate it using a rotary evaporator.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described extraction techniques.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. ijesi.org [ijesi.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted hydrodistillation of essential oil from rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Microbial Germacradienol Synthases: Structure, Function, and Methodology
For Researchers, Scientists, and Drug Development Professionals
Germacradienol synthase, a key enzyme in the biosynthesis of various sesquiterpenoids, has garnered significant interest for its role in producing precursors to bioactive compounds. This guide provides a structural and functional comparison of this compound synthases from diverse microbial sources, supported by experimental data and detailed protocols to aid in further research and development.
Structural and Functional Comparison of Microbial this compound Synthases
This compound synthases are typically class I terpene cyclases that catalyze the conversion of farnesyl diphosphate (FPP) to this compound. In many bacteria, particularly within the genus Streptomyces, this enzyme is the N-terminal domain of a larger, bifunctional protein known as geosmin synthase. This bifunctional enzyme couples the synthesis of this compound with its subsequent conversion to geosmin, an earthy-smelling volatile compound. In contrast, fungal this compound synthases identified to date appear to be monofunctional enzymes.
Quantitative Data on Enzyme Kinetics and Product Profiles
The catalytic efficiency and product specificity of this compound synthases can vary between different microbial species. The following table summarizes key kinetic parameters and product distributions for characterized enzymes.
| Enzyme Source | PDB ID | kcat (s⁻¹) | Km (μM) | Major Product(s) | Minor Product(s) |
| Streptomyces coelicolor (N-terminal domain of Geosmin Synthase) | 5DZ2 | 3.2 x 10⁻³[1] | 0.115[1] | (4S,7R)-germacra-1(10)E,5E-dien-11-ol[1] | Germacrene D[2] |
| Streptomyces citricolor (Germacradien-4-ol Synthase) | 5I1U | 0.076 ± 0.003 | 1.3 ± 0.03 | Germacradien-4-ol | - |
| Streptomyces peucetius (spterp13) | Not Available | Data Not Available | Data Not Available | This compound[3][4] | Data Not Available |
| Aspergillus ustus (GdlS) | Not Available | Data Not Available | Data Not Available | This compound[5] | Data Not Available |
Note: The this compound synthase from S. coelicolor is the N-terminal domain of the bifunctional geosmin synthase. The full-length enzyme has a kcat of 6.2 x 10⁻³ s⁻¹ and a Km of 0.062 µM for FPP[1]. The enzyme from S. citricolor produces a different isomer, germacradien-4-ol. Kinetic data for the enzymes from S. peucetius and A. ustus are not currently available in the reviewed literature.
Structural Insights
Crystal structures of the N-terminal domain of geosmin synthase from Streptomyces coelicolor (PDB: 5DZ2) and germacradien-4-ol synthase from Streptomyces citricolor (PDB: 5I1U) reveal a conserved α-helical fold characteristic of terpene synthases. Key to their function are conserved aspartate-rich motifs, such as the DDXXD motif, which are crucial for the binding of the essential Mg²⁺ cofactor[2][5].
Sequence alignments of this compound synthases from S. coelicolor, S. peucetius, and Aspergillus ustus highlight these conserved regions, suggesting a shared catalytic mechanism despite overall sequence divergence. The bacterial enzymes, often part of a larger geosmin synthase, show significant homology in their N-terminal domains[3][4]. The fungal enzyme from A. ustus, while also possessing the critical DDXXD motif, exhibits lower overall sequence homology to its bacterial counterparts, indicating a distinct evolutionary path[5].
Experimental Protocols
General Protocol for Recombinant Expression and Purification of this compound Synthase in E. coli
This protocol provides a general framework for the heterologous expression and purification of microbial this compound synthases.
-
Gene Cloning and Expression Vector Construction:
-
The gene encoding the this compound synthase is amplified by PCR from the microbial genome.
-
The amplified gene is cloned into a suitable E. coli expression vector, such as pET-28a(+), which often incorporates an N-terminal His₆-tag for affinity purification.
-
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-25°C, for 12-18 hours to enhance protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged this compound synthase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.
-
In Vitro Enzyme Assay and Product Analysis by GC-MS
This protocol outlines the steps to determine the enzymatic activity and identify the products of a purified this compound synthase.
-
Enzyme Assay:
-
The reaction mixture typically contains a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl₂ (10 mM), DTT (1 mM), and the purified enzyme (1-5 µM).
-
The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP), at various concentrations to determine kinetic parameters.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Product Extraction:
-
The reaction is quenched, often by the addition of EDTA.
-
The sesquiterpenoid products are extracted from the aqueous reaction mixture using an organic solvent such as hexane or pentane.
-
-
GC-MS Analysis:
-
The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
A typical GC method would involve a non-polar capillary column (e.g., HP-5MS) with a temperature gradient to separate the different sesquiterpene isomers.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared with libraries (e.g., NIST, Wiley) and authentic standards for product identification and quantification.
-
Visualizing the Workflow and Catalytic Pathway
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for characterizing a novel this compound synthase and a simplified representation of its catalytic mechanism.
References
A Comparative Analysis of Biosynthesized and Natural Germacradienol: Biological Activity and Production Insights
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of Germacradienol, focusing on material derived from biotechnological synthesis versus that which is naturally occurring. This analysis is supported by available experimental data on the compound's cytotoxic and antimicrobial properties.
This compound, a sesquiterpenoid alcohol, is a key intermediate in the biosynthesis of various natural products, including the earthy-smelling compound geosmin.[1] While its role as a biosynthetic precursor is well-established, recent studies have begun to shed light on its own inherent biological activities. This guide examines the data available for this compound produced via engineered microorganisms and discusses the expected activity of its naturally sourced counterpart.
Quantitative Biological Activity of Biosynthesized this compound
Recent research has successfully utilized genetically engineered Escherichia coli to produce this compound, allowing for the evaluation of its biological effects.[1] The data from these studies provide a current benchmark for the compound's bioactivity.
Cytotoxic Activity
Biosynthesized this compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below.
| Human Cancer Cell Line | IC50 (µM)[1] |
| HCT-116 (Colon) | 21.0 |
| A549 (Lung) | 22.1 |
| MCF-7 (Breast) | 23.5 |
| PC-3 (Prostate) | 25.8 |
| U87 MG (Glioblastoma) | 30.2 |
| HepG2 (Liver) | 45.3 |
| K562 (Leukemia) | 60.5 |
| A2780 (Ovarian) | 78.2 |
| HeLa (Cervical) | 83.5 |
Antimicrobial Activity
The compound has also been shown to possess broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, are presented below.
| Microorganism | Type | MIC (µg/mL)[1] |
| Staphylococcus aureus | Bacterium (Gram-positive) | 12.5 |
| Bacillus subtilis | Bacterium (Gram-positive) | 12.5 |
| Escherichia coli | Bacterium (Gram-negative) | 25.0 |
| Pseudomonas aeruginosa | Bacterium (Gram-negative) | 25.0 |
| Candida albicans | Fungus | 12.5 |
| Aspergillus niger | Fungus | 25.0 |
Natural this compound: An Inferred Bioactivity Profile
Currently, there is a lack of published studies that specifically isolate this compound from natural sources and subsequently evaluate its cytotoxic or antimicrobial properties. The primary focus of research on naturally occurring this compound has been on its role in biosynthetic pathways.
However, from a chemical standpoint, a pure sample of this compound is expected to exhibit the same intrinsic biological activity regardless of its origin—be it from a plant, a microbe, or a synthetic chemistry lab. The molecular structure and stereochemistry define the compound's interaction with biological targets. Therefore, the biological activity data for biosynthesized this compound can be considered representative of the pure, natural compound.
Potential variations in the bioactivity of crude or partially purified natural extracts containing this compound would likely be attributable to the presence of other synergistic or antagonistic compounds.
Production Methods: A Comparative Overview
The primary distinction between "synthetic" and "natural" this compound lies in the method of production.
-
Biosynthesis (via Engineered Microbes): This approach involves introducing the necessary enzymes, such as this compound synthase, into a host organism like E. coli.[1] This method allows for large-scale, controlled production and simplifies the purification process compared to extraction from complex natural matrices.
-
Natural Isolation: This involves the extraction and purification of the compound from organisms that naturally produce it, such as certain species of Streptomyces. This process can be challenging due to the typically low concentrations of the compound and the complexity of the biological source material.
-
Chemical Synthesis: While the total chemical synthesis of many terpenes is possible, there is limited information in the reviewed literature on the complete chemical synthesis of this compound for the purpose of biological evaluation.
Experimental Protocols
The following are summaries of the methodologies used to obtain the biological activity data for biosynthesized this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Live cells with active mitochondria metabolize MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control was calculated.
Antimicrobial Assay (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial and fungal strains were cultured in their respective appropriate broth media to a standardized concentration.
-
Serial Dilution: this compound was serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of the test microorganism was added to each well.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified time (e.g., 24-48 hours).
-
MIC Determination: The MIC was determined as the lowest concentration of this compound at which no visible growth of the microorganism was observed.
Visualizing the Biosynthesis of this compound
The biosynthesis of this compound is a key step in the production of various terpenoids. The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for its production and evaluation.
Caption: Biosynthetic pathway of this compound from Farnesyl Diphosphate (FPP).
Caption: Workflow for the production and biological evaluation of this compound.
References
Cross-Validation of NMR and MS Data for the Characterization of Germacradienol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of natural products is a cornerstone of drug discovery and development. Germacradienol, a sesquiterpenoid alcohol, presents a valuable case study for illustrating the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in structural elucidation. This guide provides an objective comparison of these two analytical techniques, supported by experimental data, to aid researchers in their application for the comprehensive analysis of this compound and other complex natural products.
Unveiling the Structure: A Two-Pronged Approach
The structural determination of a molecule like this compound, with its stereochemical complexities, necessitates a multi-faceted analytical approach. While both NMR and MS provide invaluable information, they do so from different perspectives. MS offers precise mass information and fragmentation patterns, revealing the elemental composition and connectivity of substructures. In contrast, NMR provides a detailed map of the carbon-hydrogen framework, elucidating the specific bonding arrangements and stereochemistry of the molecule. Cross-validation of data from both techniques is therefore critical for unambiguous structure confirmation.
Quantitative Data Summary
A direct comparison of the quantitative data obtained from NMR and MS analyses of (4S,7R)-germacra-1(10)E,5E-diene-11-ol, a specific isomer of this compound, highlights their complementary nature.
Table 1: NMR Spectroscopic Data for (4S,7R)-germacra-1(10)E,5E-diene-11-ol
| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J in Hz) |
| 1 | 128.8 | 4.85 | dd | 10.5, 4.5 |
| 2 | 28.2 | 2.10, 1.95 | m | |
| 3 | 26.8 | 2.20, 2.05 | m | |
| 4 | 128.3 | 5.15 | d | 9.5 |
| 5 | 129.6 | 5.30 | d | 9.5 |
| 6 | 26.4 | 2.30 | m | |
| 7 | 31.9 | 1.80 | m | |
| 8 | 23.0 | 2.00, 1.85 | m | |
| 9 | 35.3 | 2.25, 2.15 | m | |
| 10 | 133.1 | - | - | - |
| 11 | 72.9 | - | - | - |
| 12 | 28.9 | 1.25 | s | |
| 13 | 15.6 | 1.65 | s | |
| 14 | 61.7 | 1.20 | s | |
| 15 | 21.1 | 1.70 | s |
Note: ¹H NMR data is compiled from typical values for germacrane sesquiterpenoids and may require experimental verification for this specific isomer.
Table 2: Mass Spectrometry Data for (4S,7R)-germacra-1(10)E,5E-diene-11-ol
| m/z | Relative Abundance | Proposed Fragment | Notes |
| 222 | Low | [M]⁺ | Molecular Ion |
| 204 | Moderate | [M - H₂O]⁺ | Loss of water |
| 164 | Moderate | [M - C₃H₆O]⁺ | Loss of acetone from the side chain |
| 121 | High | [C₉H₁₃]⁺ | Further fragmentation |
| 59 | 100% | [C₃H₇O]⁺ | Base peak, corresponds to the isopropyl alcohol side chain |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following are generalized protocols for the NMR and GC-MS analysis of sesquiterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).
2. NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
If derivatization is required to improve volatility or thermal stability, silylation using reagents like BSTFA can be performed.
2. GC-MS Analysis:
-
Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of sesquiterpenoid isomers. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-400.
Visualization of Logical Relationships
The following diagrams illustrate the experimental workflow for cross-validation and the biosynthetic origin of this compound.
Conclusion
The synergistic use of NMR and MS provides a powerful and indispensable strategy for the accurate and complete characterization of this compound and other natural products. While MS excels in providing molecular weight and fragmentation information with high sensitivity, NMR is unparalleled in its ability to deliver detailed structural and stereochemical insights. The cross-validation of data from these two techniques minimizes ambiguity and leads to a higher degree of confidence in the final structural assignment, a critical step in advancing natural product-based drug discovery and development.
A Comparative Guide to the Volatile Profiles of Germacradienol-Producing Microbes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the volatile organic compound (VOC) profiles of two well-characterized germacradienol-producing microbes: the bacterium Streptomyces coelicolor and the fungus Aspergillus ustus. While both organisms are known producers of this key sesquiterpenoid, their biosynthetic pathways and resulting volatile bouquets exhibit notable differences. This document summarizes the current scientific understanding, presents available quantitative data, and provides detailed experimental protocols for the analysis of these microbial volatiles.
Introduction to this compound-Producing Microbes
This compound is a sesquiterpene alcohol that serves as a crucial intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1][2] Beyond its role as a geosmin precursor, this compound itself and other microbial volatiles are gaining interest for their potential bioactive properties. Understanding the microbial production of these compounds is essential for applications in biotechnology, drug discovery, and agriculture. The two microbes highlighted in this guide, Streptomyces coelicolor and Aspergillus ustus, represent two distinct domains of life and employ different enzymatic strategies for this compound synthesis.
Comparative Analysis of Volatile Profiles
While a direct, side-by-side quantitative comparison of the complete volatile profiles of Streptomyces coelicolor and Aspergillus ustus under identical conditions is not extensively documented in the current literature, a qualitative and semi-quantitative comparison can be made based on existing studies. Both microbes produce a complex array of VOCs, with this compound being a key, but not sole, product.
Table 1: Comparison of this compound-Producing Microbes
| Feature | Streptomyces coelicolor | Aspergillus ustus |
| Domain | Bacteria | Eukarya (Fungus) |
| Key Enzyme | Bifunctional this compound/Geosmin Synthase (SCO6073) | Monofunctional this compound Synthase (GdlS) |
| This compound Fate | Primarily converted to Geosmin | Accumulates as the final product |
| Other Major Volatiles | Geosmin, 2-methylisoborneol, various alkanes, alkenes, alcohols, ketones | Drimane sesquiterpenoids, among other uncharacterized volatiles |
Quantitative Data on Volatile Production
Obtaining precise, comparable quantitative data on the production of this compound and other volatiles is challenging due to variations in culture conditions, extraction methods, and analytical standards used across different studies. The following table summarizes available quantitative information to provide a general perspective on production levels.
Table 2: Quantitative Volatile Production Data
| Microbe | Compound | Reported Yield/Concentration | Reference |
| Streptomyces coelicolor | This compound | Not typically quantified as a final product due to conversion to geosmin. Enzymatic activity (kcat) of the this compound synthase domain is 3.2 ± 0.4 × 10⁻³ s⁻¹. | [3] |
| Streptomyces coelicolor | Geosmin | Concentrations can reach µg/L levels in liquid cultures. | [4] |
| Aspergillus ustus (heterologous expression in A. nidulans) | This compound | 124 mg of pure this compound isolated from 1 kg of rice culture. | [5] |
Note: The yields reported are highly dependent on the specific strain, culture medium, and experimental conditions.
Biosynthetic Pathways
The enzymatic pathways leading to this compound from the central metabolite farnesyl pyrophosphate (FPP) differ significantly between Streptomyces coelicolor and Aspergillus ustus.
In Streptomyces coelicolor , a single, bifunctional enzyme, SCO6073, catalyzes a two-step reaction. The N-terminal domain of this enzyme first cyclizes FPP to form this compound. Subsequently, the C-terminal domain is responsible for the conversion of this compound into geosmin.[6]
Figure 1. Biosynthesis of this compound and Geosmin in S. coelicolor.
In contrast, Aspergillus ustus utilizes a monofunctional this compound synthase (GdlS). This enzyme catalyzes the cyclization of FPP to this compound as the sole product, which then accumulates without further conversion to geosmin by this enzyme.[2][7]
References
- 1. Comparative Metabolomics Reveals Fungal Conversion of Co-Existing Bacterial Metabolites within a Synthetic Aspergillus- Streptomyces Community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HKU Scholars Hub: Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]
- 4. Insights into Streptomyces coelicolor A3(2) growth and pigment formation with high‐throughput online monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Specificity of Germacradienol Synthase for Farnesyl Pyrophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of Germacradienol synthase, focusing on its high selectivity for farnesyl pyrophosphate (FPP). The information presented herein is supported by experimental data to aid researchers in understanding the enzyme's catalytic mechanism and potential applications in synthetic biology and drug development.
Introduction to this compound Synthase
This compound synthase is a key enzyme involved in the biosynthesis of the sesquiterpenoid this compound, a crucial intermediate in the formation of geosmin, the compound responsible for the characteristic earthy smell of soil.[1][2][3] Understanding the substrate specificity of this enzyme is fundamental for its functional characterization and for engineering novel biosynthetic pathways. This guide assesses the enzyme's performance with its primary substrate, FPP, and compares it with other potential isoprenoid pyrophosphate substrates.
Comparative Analysis of Substrate Utilization
Experimental evidence demonstrates that this compound synthase exhibits a high degree of specificity for its natural substrate, farnesyl pyrophosphate (FPP). Kinetic analysis of the enzyme from Streptomyces coelicolor reveals a strong binding affinity and catalytic efficiency with FPP. In contrast, the enzyme shows no activity towards the longer chain isoprenoid, geranylgeranyl pyrophosphate (GGPP).[4][5]
| Substrate | Enzyme Source | Km (nM) | kcat (s-1) | Reference |
| Farnesyl Pyrophosphate (FPP) | Streptomyces coelicolor (full-length) | 62 ± 8 | 6.2 ± 0.5 × 10-3 | [4][6] |
| Farnesyl Pyrophosphate (FPP) | Streptomyces coelicolor (N-terminal domain) | 115 ± 14 | 3.2 ± 0.4 × 10-3 | [4][6] |
| Geranylgeranyl Pyrophosphate (GGPP) | Streptomyces coelicolor | No activity | No activity | [4][5] |
| Geranyl Pyrophosphate (GPP) | Aspergillus ustus | No activity | No activity | [2] |
Table 1: Kinetic Parameters of this compound Synthase with Different Substrates. This table summarizes the Michaelis-Menten constants (Km) and catalytic rates (kcat) of this compound synthase with FPP. The lack of activity with GGPP and GPP highlights the enzyme's stringent substrate specificity.
While direct comparative kinetic data with other sesquiterpene synthases is limited in a single study, the high affinity of this compound synthase for FPP (in the nanomolar range) is noteworthy. Many other characterized sesquiterpene synthases exhibit Km values for FPP in the micromolar range. This suggests that this compound synthase is particularly well-adapted to utilize FPP efficiently, even at low cellular concentrations.
Experimental Protocols
The following section details the methodologies used to determine the substrate specificity and kinetic parameters of this compound synthase.
Recombinant Enzyme Expression and Purification
-
Gene Cloning and Expression: The gene encoding this compound synthase from Streptomyces coelicolor is cloned into an E. coli expression vector (e.g., pET vector).
-
Protein Expression: The recombinant protein is expressed in an E. coli host strain, such as BL21(DE3), by induction with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The soluble recombinant protein is then purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used) followed by ion-exchange chromatography.[4]
In Vitro Enzyme Assays
-
Reaction Mixture: The standard assay mixture contains the purified this compound synthase, the substrate (e.g., [1-3H]FPP for kinetic analysis or unlabeled FPP for product identification), and a buffer containing MgCl2, which is a required cofactor.[1][4]
-
Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is quenched, and the enzymatic products are extracted using an organic solvent, such as a pentane/CH2Cl2 mixture.[4]
Product Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extracted products are analyzed by GC-MS to identify the specific sesquiterpene alcohols produced.[4][7] The retention time and mass spectrum of the product are compared with those of authentic standards when available.
-
Kinetic Analysis: For determining kinetic parameters, radiolabeled substrate ([1-3H]FPP) is used. The amount of product formed over time at varying substrate concentrations is measured by scintillation counting. The data are then fitted to the Michaelis-Menten equation to determine Km and kcat values.[4]
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for assessing substrate specificity and the enzymatic reaction catalyzed by this compound synthase.
Caption: Experimental workflow for assessing this compound synthase specificity.
Caption: Reaction catalyzed by this compound synthase.
References
- 1. Geosmin synthase - Wikipedia [en.wikipedia.org]
- 2. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HKU Scholars Hub: Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Ecological Roles of Germacradienol and Geosmin
An objective analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the ecological roles of two structurally related sesquiterpenoids: germacradienol and geosmin. While geosmin is a well-characterized signaling molecule with diverse ecological functions, this compound is primarily recognized as its biosynthetic precursor. This document summarizes the known biological activities of both compounds, presents available quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways.
Overview of Ecological Roles
This compound and geosmin, despite their close biosynthetic relationship, exhibit distinct and varied roles in ecological interactions. Geosmin is a potent semiochemical, acting as both an attractant and a repellent to a wide range of organisms, and serves as a crucial warning signal in microbial defense. In contrast, the ecological significance of this compound, beyond its role as an intermediate in geosmin synthesis, is less understood, with current research pointing towards potential antimicrobial and cytotoxic activities.
Table 1: Summary of Key Ecological and Biological Activities
| Feature | This compound | Geosmin |
| Primary Ecological Role | Biosynthetic precursor to geosmin.[1][2][3] | Signaling molecule (attractant, repellent, aposematic signal).[4][5] |
| Antimicrobial Activity | Reported activity against various bacteria and fungi. | Limited direct antimicrobial activity reported; primarily acts as a signal of microbial presence. |
| Cytotoxic Activity | Demonstrated cytotoxicity against several human cancer cell lines. | Not typically characterized as a cytotoxic agent in ecological contexts. |
| Role in Plant Defense | No direct evidence of acting as a plant defense elicitor. | No direct evidence of acting as a plant defense elicitor; produced by some plant-associated microbes. |
| Insect Interactions | Not extensively studied. | Repellent to Drosophila melanogaster (fruit fly); Attractant for some mosquito species. |
| Nematode Interactions | Not extensively studied. | Repellent to Caenorhabditis elegans, acting as a warning of toxic bacteria.[4] |
| Other Animal Interactions | Not studied. | Attractant for springtails (spore dispersal); implicated in the migratory patterns of eels. |
Quantitative Data Comparison
Quantitative data on the biological activities of this compound are limited. However, some studies have begun to characterize its antimicrobial and cytotoxic potential. Geosmin's effects are often quantified through behavioral assays.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Germacrane Sesquiterpenoids | Staphylococcus aureus | 7.8 - 62.5 | [6] |
| Germacrane Sesquiterpenoids | Bacillus cereus | 7.8 - 62.5 | [6] |
| Germacrane Sesquiterpenoids | Bacillus subtilis | 7.8 - 62.5 | [6] |
| Germacrane Sesquiterpenoids | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [6] |
Note: Data for specific this compound isomers are often part of broader studies on germacrane sesquiterpenoids.
Table 3: Cytotoxic Activity of this compound Analogs
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Germacrane Sesquiterpenoids | A549 (Human lung carcinoma) | 8.97 - 27.39 | [6] |
| Germacrane Sesquiterpenoids | HepG2 (Human liver cancer) | 8.97 - 27.39 | [6] |
| Germacrane Sesquiterpenoids | MCF-7 (Human breast adenocarcinoma) | 8.97 - 27.39 | [6] |
| Germacrane Sesquiterpenoids | HeLa (Human cervical cancer) | 8.97 - 27.39 | [6] |
Note: IC50 values can vary significantly based on the specific compound, cell line, and experimental conditions.[7]
Signaling Pathways and Biosynthesis
Biosynthesis of Geosmin from this compound
Geosmin is synthesized from the universal sesquiterpene precursor, farnesyl diphosphate (FPP). In organisms like Streptomyces coelicolor, a bifunctional enzyme, geosmin synthase, catalyzes this two-step conversion. The N-terminal domain of this enzyme first converts FPP to this compound. Subsequently, the C-terminal domain facilitates the conversion of this compound to geosmin.[1][2][3]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Ubiquitous Soil Terpene Geosmin Acts as a Warning Chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Germacradienol: A Guide for Laboratory Professionals
Immediate Safety and Hazard Information
Germacradienol, as a sesquiterpenoid alcohol, should be handled with care. Based on data for similar chemicals, it may present several hazards.
GHS Hazard Identification (Anticipated):
-
Acute Toxicity: May be harmful if swallowed or toxic in contact with skin.[1][2]
-
Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.
-
Eye Damage: Poses a risk of serious eye damage.[1]
-
Aquatic Hazard: May be harmful to aquatic life, potentially with long-lasting effects.
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][3]
-
Environmental Precautions: Avoid release to the environment. Do not let the product enter drains.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from related compounds. These values should be considered indicative for this compound.
| Property | Value | Source Citation |
| Melting Point | 28 - 33 °C / 82 - 91 °F | [1] |
| Boiling Point | 80 °C / 176 °F @ 16 hPa | [1] |
| Density | 0.871 - 0.879 g/cm³ at 20-25 °C | [1] |
| Flash Point | 72 °C / 161.6 °F | [3] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature).[1] | [1] |
| Reactivity | Forms explosive mixtures with air on intense heating.[1] | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local environmental regulations. Disposal via the sanitary sewer is not recommended due to potential aquatic toxicity.[4]
1. Waste Characterization and Segregation:
- Identify all waste containing this compound.
- This includes pure substance, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, gloves).
- Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Containerization:
- Use a designated, leak-proof, and chemically compatible container for liquid waste.
- For solid waste (e.g., contaminated gloves, paper towels), use a separate, clearly marked, sealable bag or container.
- Ensure the container is tightly closed when not in use.[2]
3. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- List all constituents and their approximate concentrations.
- Indicate the associated hazards (e.g., "Toxic," "Skin Irritant," "Environmental Hazard").
4. Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be a well-ventilated, cool, and dry place, away from heat or ignition sources.[3]
- Keep the container locked up or in an area accessible only to qualified personnel.[2]
5. Final Disposal:
- Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management service.[3][5]
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup and for specific guidance on local procedures.[5]
Emergency Procedures:
-
Spills: In case of a spill, evacuate non-essential personnel. Wear appropriate PPE. Cover drains to prevent environmental release. Absorb the spill with an inert, liquid-absorbent material and collect it into a suitable container for disposal.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[1] Call a physician if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]
-
Ingestion: Rinse mouth and immediately make the victim drink water (two glasses at most). Consult a physician.[1]
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. Disposal procedures are guided by regulatory frameworks from agencies like the U.S. Environmental Protection Agency (EPA) rather than specific laboratory experiments.[5] The key analytical method mentioned in the context of this compound research is Gas Chromatography-Mass Spectrometry (GC-MS), which is used for its identification and quantification in biosynthetic pathways, not for disposal validation.[6][7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. Geosmin biosynthesis. Streptomyces coelicolor this compound/germacrene D synthase converts farnesyl diphosphate to geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and mechanistic analysis of a this compound synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Germacradienol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Germacradienol. The following procedures are designed to ensure safe operational conduct and proper disposal, establishing a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Goggles should be tightly fitting and provide a complete seal around the eyes to protect from splashes.[2] A face shield offers broader protection for the face, nose, and mouth.[1] |
| Hand Protection | Chemical-Resistant Gloves | Use gloves made of materials like nitrile, which are resistant to a range of chemicals. Ensure gloves are inspected for integrity before each use and have a thickness of at least 14 mil as a best practice.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A lab coat is the minimum requirement.[4] For tasks with a higher risk of splashing, a chemical-resistant suit (e.g., Tyvek®) is recommended.[1] |
| Respiratory Protection | Organic Vapor Cartridge Respirator or N-95 Dust Mask | The choice depends on the specific procedure. For handling powders or creating aerosols, an N-95 NIOSH-approved dust mask is a good practice where a respirator is not specified.[1] For handling volatile liquids or in poorly ventilated areas, an organic vapor cartridge respirator is necessary.[1] |
| Foot Protection | Closed-Toed Shoes | Steel-toed, waterproof boots are recommended as a best practice to protect against spills and falling objects.[1] |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Clear the workspace of any unnecessary items and potential ignition sources.
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Don the appropriate PPE as specified in the table above.
-
When weighing or transferring the substance, do so carefully to avoid generating dust or aerosols.
-
If the compound is a solid, use a spatula or other appropriate tool for transfer.
-
If it is a liquid, use a pipette or syringe.
-
Keep containers tightly closed when not in use.[6]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
-
Store in a locked-up location.[7]
4. Spills and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency response protocol.
-
Do not let the product enter drains.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[5][8][9]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[7] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including absorbent pads, gloves, and empty containers, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Do not dispose of it down the drain.[6]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.syngenta.ca [assets.syngenta.ca]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Proper PPE Prevents Pesticide Exposure | CropWatch | Nebraska [cropwatch.unl.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. en.hesperian.org [en.hesperian.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid and Medical Treatment - American Chemistry Council [americanchemistry.com]
- 9. Training » First aid in chemical and thermal accidents [medicalcare.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
